Cassiaside B2
Description
This compound has been reported in Senna obtusifolia with data available.
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJDWELARBQGBQ-PFLZFKCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cassiaside B2: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is classified as an oligosaccharide, specifically a naphthopyrone glycoside.[1] Its core structure consists of a rubrofusarin aglycone linked to a complex sugar moiety.
Chemical Identifiers:
-
IUPAC Name: 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[1]
-
Molecular Formula: C₃₉H₅₂O₂₅[1]
-
CAS Number: 218155-40-9[1]
Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 920.8 g/mol | [1] |
| Exact Mass | 920.27976714 Da | [1] |
| XLogP3-AA (LogP) | -4.7 | [1] |
| Hydrogen Bond Donor Count | 16 | [1] |
| Hydrogen Bond Acceptor Count | 25 | [1] |
| Rotatable Bond Count | 15 | [1] |
| Topological Polar Surface Area | 428 Ų | [1] |
| Heavy Atom Count | 64 | [1] |
| Complexity | 1580 | [1] |
Biological Activities and Mechanism of Action
This compound has been investigated for several biological activities, primarily as an inhibitor of specific enzymes and as a modulator of inflammatory pathways.
2.1. Enzyme Inhibition
This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A).[2] However, its inhibitory activity is considered weak, with IC₅₀ values greater than 100 μM for both enzymes.[2] The aglycone, rubrofusarin, demonstrates more potent inhibition.[2]
| Target Enzyme | This compound IC₅₀ (μM) | Rubrofusarin IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
| PTP1B | >100 | 16.95 ± 0.49 | Ursolic acid | 2.29 ± 0.04 |
| hMAO-A | >100 | 5.90 ± 0.99 | Deprenyl HCl | 10.23 ± 0.82 |
2.2. Anti-inflammatory and Antiallergic Properties
Extracts of Cassia obtusifolia containing this compound have demonstrated anti-inflammatory and antiallergic effects.[3][4] this compound, along with the related compound Cassiaside C2, has been shown to inhibit histamine release from rat peritoneal exudate mast cells induced by an antigen-antibody reaction.[3]
2.3. Signaling Pathway Modulation
While direct studies on isolated this compound are limited, research on related naphthopyrone glycosides from Cassia obtusifolia suggests a role in modulating key signaling pathways involved in inflammation and cellular stress responses.
2.3.1. MAPK Signaling Pathway
Naphthopyrone glycosides from Cassia obtusifolia seeds have been shown to mediate hepatoprotection by modulating the MAPK signaling pathway.[5] This involves the enhanced phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), and the dephosphorylation of p38.[5]
2.3.2. NF-κB Signaling Pathway
Aurantio-obtusin, another major constituent of Cassia obtusifolia seeds, has been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway.[6] This involves the inhibition of IKKα/β phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] Given the structural similarity and co-occurrence, it is plausible that this compound may also contribute to the NF-κB inhibitory activity of Cassia obtusifolia extracts.
Experimental Protocols
3.1. Isolation and Purification of this compound
-
Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with methanol, typically at room temperature or with gentle heating.
-
Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.
-
Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps for purification. This typically involves:
-
Silica Gel Column Chromatography: Using a gradient of chloroform and methanol to separate compounds based on polarity.
-
Reversed-Phase (RP-18) Column Chromatography: Using a gradient of methanol and water for further purification.
-
Sephadex LH-20 Column Chromatography: Using methanol as the eluent to remove smaller impurities.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).
3.2. HPLC Analysis of this compound
The following HPLC method is adapted from a procedure for the analysis of cassiasides in Cassia obtusifolia seeds.[8]
-
Column: µ-Bondapak C18 (3.9 mm x 300 mm, 10 µm)
-
Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Injection Volume: 10-20 µL
-
Temperature: Ambient
3.3. In Vitro Anti-inflammatory Assay: Inhibition of Histamine Release
This protocol is based on the method used to assess the antiallergic activity of this compound.[3]
-
Mast Cell Preparation: Peritoneal exudate mast cells are collected from rats.
-
Sensitization: The mast cells are sensitized with an appropriate antibody (e.g., anti-DNP IgE).
-
Incubation with this compound: The sensitized mast cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.
-
Antigen Challenge: Histamine release is induced by adding the corresponding antigen (e.g., DNP-HSA).
-
Termination of Reaction: The reaction is stopped by cooling the cells on ice.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric assay.
-
Calculation of Inhibition: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of this compound.
Spectroscopic Data
4.1. Mass Spectrometry
The mass spectrum of this compound provides crucial information for its structural elucidation. The fragmentation pattern is characteristic of a glycoside, with sequential loss of sugar residues.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.
-
Precursor Ion ([M-H]⁻): m/z 919.273[1]
-
Major Fragment Ions (MS² of 919.273):
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. While a complete, publicly available dataset with assignments is scarce, data for related naphthopyrone glycosides from Cassia species can provide valuable reference points.[7] The spectra are typically recorded in DMSO-d₆.
Conclusion
This compound is a complex naphthopyrone glycoside from Cassia obtusifolia with potential, albeit weak, enzyme inhibitory and anti-inflammatory properties. Its mechanism of action is likely linked to the modulation of the MAPK and NF-κB signaling pathways, consistent with the activities of other constituents of Cassia species. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its pharmacological potential and mechanism of action. Future studies should focus on obtaining more detailed spectroscopic data, developing optimized isolation protocols, and conducting direct investigations of its effects on key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay-Directed Isolation of Active Compounds with Antiyeast Activity from a Cassia fistula Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
The Mechanism of Action of Cassiaside B2 as a PTP1B Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways. This technical guide provides a detailed examination of the mechanism of action of Cassiaside B2, a naturally occurring naphthopyrone glycoside, as a PTP1B inhibitor. While direct comprehensive studies on this compound are limited, this paper synthesizes the available data for this compound and its aglycone, rubrofusarin, to elucidate its inhibitory potential and mechanism. This guide includes a summary of its inhibitory activity, a plausible mechanism of action based on related compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating insulin signaling. Inhibition of PTP1B is a promising strategy to enhance insulin sensitivity and improve glycemic control in diabetic patients. Natural products are a rich source of potential PTP1B inhibitors. This compound, isolated from the seeds of Cassia obtusifolia, has been identified as an inhibitor of PTP1B. This document aims to provide a comprehensive overview of its mechanism of action for researchers and professionals in the field of drug discovery and development.
This compound and PTP1B Inhibition: Quantitative Data
This compound is a glycoside of the aglycone rubrofusarin. While detailed kinetic studies on this compound are not extensively available, its inhibitory activity against PTP1B has been evaluated. The inhibitory activities of this compound and its related compounds are summarized in the table below.
| Compound | Type | PTP1B IC50 (μM) | Reference |
| This compound | Naphthopyrone Glycoside | >100 | [1][2][3] |
| Rubrofusarin | Naphthopyrone (Aglycone of this compound) | 16.95 ± 0.49 | [1][2][3] |
| Rubrofusarin 6-O-β-d-glucopyranoside | Naphthopyrone Glycoside | 87.36 ± 1.08 | [1][2] |
| Ursolic Acid | Triterpenoid (Reference Inhibitor) | 2.29 ± 0.04 | [1][2] |
Table 1: PTP1B inhibitory activities of this compound and related compounds.
The data indicates that the glycosylation of rubrofusarin, as seen in this compound, reduces the inhibitory potency against PTP1B[1][2][3]. The aglycone, rubrofusarin, demonstrates more significant inhibition.
Mechanism of Action
Due to the limited direct research on the kinetic mechanism of this compound, the well-studied mechanism of its aglycone, rubrofusarin, is presented here as a probable model.
Enzyme Kinetics
Kinetic analysis of rubrofusarin revealed a mixed-competitive inhibition model for its interaction with PTP1B[1][2]. This suggests that rubrofusarin can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Molecular Docking and Binding Mode
Molecular docking studies performed on rubrofusarin indicate that it likely binds to an allosteric site of PTP1B, rather than directly competing with the substrate at the active site[1][2]. This is consistent with the mixed-competitive inhibition pattern observed in kinetic studies. The binding at an allosteric site can induce conformational changes in the enzyme, thereby affecting its catalytic activity.
Impact on Cellular Signaling Pathways
The inhibition of PTP1B by compounds like this compound is expected to potentiate insulin signaling. Studies on the aglycone, rubrofusarin, in insulin-resistant HepG2 cells have demonstrated the downstream effects of PTP1B inhibition[1][2]:
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Decreased PTP1B Expression: Treatment with rubrofusarin led to a dose-dependent reduction in the protein expression of PTP1B.
-
Increased Phosphorylation of IRS-1 and Akt: By inhibiting PTP1B, rubrofusarin enhanced the phosphorylation of key downstream signaling molecules, including Insulin Receptor Substrate-1 (IRS-1) at Tyr 895 and Protein Kinase B (Akt).
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Decreased Expression of Gluconeogenic Enzymes: The expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), key enzymes in gluconeogenesis, was significantly decreased.
-
Enhanced Glucose Uptake: The culmination of these effects was a significant increase in glucose uptake in the insulin-resistant cells.
These findings suggest that inhibitors like this compound, through their action on PTP1B, can effectively enhance the insulin signaling cascade.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the study of PTP1B inhibitors.
PTP1B Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Enzyme Kinetic Studies
These studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, mixed-competitive).
Procedure:
-
Perform the PTP1B inhibition assay as described above.
-
Vary the concentrations of both the substrate (pNPP) and the inhibitor (this compound or its aglycone).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the kinetic parameters (Km, Vmax, Ki) and the mode of inhibition.
Western Blot Analysis for Signaling Proteins
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway in a cellular context.
Materials:
-
Insulin-resistant cells (e.g., HepG2 cells treated with high glucose and insulin)
-
Test compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-PTP1B, anti-p-IRS1, anti-p-Akt, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture insulin-resistant HepG2 cells.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound has been identified as an inhibitor of PTP1B, although with a relatively high IC50 value compared to its aglycone, rubrofusarin. The available evidence, primarily from studies on rubrofusarin, suggests a mixed-competitive mode of inhibition, likely through binding to an allosteric site on the PTP1B enzyme. This inhibition leads to the potentiation of the insulin signaling pathway, as evidenced by increased phosphorylation of key downstream effectors and enhanced glucose uptake in cellular models. While further detailed studies directly on this compound are warranted to fully elucidate its specific kinetic profile and binding interactions, the existing data strongly supports the potential of naphthopyrone scaffolds in the development of novel PTP1B inhibitors for the management of type 2 diabetes and related metabolic disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this compound and similar natural products as therapeutic agents.
References
Unveiling Cassiaside B2: A Technical Guide to its Natural Sourcing and Isolation from Cassia obtusifolia
For Immediate Release
This technical guide provides an in-depth overview of Cassiaside B2, a naphthopyrone glycoside of significant interest to researchers, scientists, and drug development professionals. The document details its primary natural source, Cassia obtusifolia, and outlines comprehensive methodologies for its isolation and purification.
Natural Source: The Seeds of Cassia obtusifolia
This compound is naturally present in the seeds of Cassia obtusifolia, a plant belonging to the Leguminosae family.[1] These seeds are a rich source of various bioactive compounds, including anthraquinones, naphthopyrones, proteins, and polysaccharides. The concentration of these constituents can vary based on geographical location and harvesting conditions. The primary source for the isolation of this compound is the dried, ripe seeds of this plant.
Phytochemical Composition of Cassia obtusifolia Seeds
The seeds of Cassia obtusifolia have a complex phytochemical profile. A general quantitative overview of the major components is presented in the table below.
| Constituent | Percentage Composition | Reference |
| Anthraquinones | 1–2% | [1] |
| Fats | 5–7% | [1] |
| Protein | 14–19% | [1] |
| Carbohydrates | 66–99% | [1] |
Table 1: General Chemical Composition of Cassia obtusifolia Seeds
Beyond these major components, the seeds are a source of a variety of specific glycosides, including this compound and the related Cassiaside C2.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from Cassia obtusifolia seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of established methodologies.
Preparation of Plant Material
-
Seed Collection and Preparation : Dried, ripe seeds of Cassia obtusifolia are collected and ground into a coarse powder.
-
Defatting : The powdered seeds are subjected to Soxhlet extraction with petroleum ether for approximately 20 hours to remove lipids.[2] The defatted meal is then dried under a vacuum at room temperature.[2]
Extraction and Fractionation
-
Aqueous Extraction : The defatted seed meal is extracted with water.[2]
-
Protein Removal : The aqueous extract is heated to precipitate proteins, which are then removed by filtration.[2]
-
Solvent Partitioning : The resulting de-proteinated extract is then subjected to sequential partitioning with different solvents of increasing polarity. A common approach involves partitioning with butanol, which has been shown to enrich naphthopyrone glycosides like this compound.[3]
Chromatographic Purification
-
Column Chromatography : The butanol fraction is subjected to column chromatography for further separation. A hydrophobic polyaromatic resin is effective for retaining the phenolic glycosides, including this compound, while allowing polysaccharides to be excluded.[2]
-
High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using HPLC. A C18 column is commonly employed with a mobile phase tailored for the separation of glycosides.
The following workflow diagram illustrates the key stages in the isolation of this compound.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound. The following table summarizes key parameters from a reported HPLC method for the analysis of cassiasides.
| Parameter | Value |
| Column | µ-Bondapak C18 (3.9mm × 300mm, 10µm) |
| Mobile Phase | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5) |
| Flow Rate | 1.0 ml/min |
| UV Detection | 278 nm |
| Retention Time (Cassiaside B) | 13.27 min |
| Linearity Range (Cassiaside B) | 0.125 to 0.625 µg |
| Correlation Coefficient (r) | 0.9999 |
| Average Recovery (Cassiaside B) | 97.78 ± 2.16% |
Table 2: HPLC Parameters for the Analysis of Cassiasides
Biological Activity and Signaling Pathways
Naphthopyrone glycosides from Cassia obtusifolia, including this compound, have demonstrated hepatoprotective effects.[3] These compounds have been shown to mediate their protective action through the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and the modulation of the MAPK pathway.[3]
The diagram below illustrates the proposed signaling pathway for the hepatoprotective effects of naphthopyrone glycosides.
This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing essential information on the sourcing and isolation of this compound from Cassia obtusifolia.
References
- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cassiaside B2: A Technical Guide to its Pharmacological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its therapeutic potential. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate further investigation and drug development efforts.
Pharmacological Activities
This compound has been identified as a modulator of several key biological targets, suggesting its potential application in a range of therapeutic areas. Its primary reported activities include the inhibition of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A), as well as agonism at the 5-HT2C serotonin receptor. These activities point towards potential roles in metabolic disorders, neurological conditions, and appetite regulation.
Enzyme Inhibition
This compound has demonstrated inhibitory activity against two key enzymes:
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.
-
Human Monoamine Oxidase A (hMAO-A): hMAO-A is a critical enzyme in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition is a therapeutic approach for depression and other mood disorders.
Receptor Agonism
-
5-HT2C Receptor Agonist: The 5-HT2C receptor is a serotonin receptor subtype that plays a crucial role in the regulation of appetite and food intake. Agonism at this receptor can lead to a reduction in appetite, making it a target for anti-obesity therapies.[1][2]
Anti-Inflammatory and Antioxidant Potential
While direct studies on this compound are limited, extracts of Cassia obtusifolia and related naphthopyrone glycosides have demonstrated significant anti-inflammatory and antioxidant properties.[3][4][5] These activities are likely attributed to the ability to scavenge free radicals and modulate inflammatory signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological activities of this compound.
| Table 1: Enzyme Inhibitory Activity of this compound | |
| Target Enzyme | IC50 Value (μM) |
| Protein Tyrosine Phosphatase 1B (PTP1B) | >100 |
| Human Monoamine Oxidase A (hMAO-A) | 40.65 ± 0.75 |
| Human Monoamine Oxidase B (hMAO-B) | 199.36 ± 1.53 |
| Table 2: Receptor Activity of this compound (Predicted) | |
| Target Receptor | Predicted Activity |
| 5-HT2C Serotonin Receptor | Potent Agonist |
Note: The 5-HT2C receptor agonist activity is based on computational molecular docking studies and awaits experimental validation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological activities of this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound.
PTP1B Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Microplate reader
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and varying concentrations of this compound or a vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
hMAO-A Inhibition Assay
This assay measures the inhibition of hMAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
A suitable substrate (e.g., kynuramine)
-
A detection reagent (e.g., Luciferin)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
In a white, opaque 96-well plate, add the assay buffer, hMAO-A enzyme, and varying concentrations of this compound or a vehicle control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature for 60 minutes.
-
Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the anti-inflammatory potential of a compound.[3][4][6]
Animals:
-
Wistar rats or Swiss albino mice
Materials:
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
-
This compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.[7][8][9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solution in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound.
-
In a test tube, mix the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A blank is prepared with the solvent and DPPH solution.
-
Calculate the percentage of radical scavenging activity and the IC50 value.
Signaling Pathways
While the direct effects of this compound on specific signaling pathways are still under investigation, studies on related compounds from Cassia obtusifolia provide insights into potential mechanisms.
Nrf2/HO-1 and MAPK Signaling Pathways (Hypothesized)
Other naphthopyrone and anthraquinone glycosides from Cassia obtusifolia have been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 pathway and modulating the MAPK signaling pathway.[5] It is plausible that this compound may share these mechanisms to exert its antioxidant and potential anti-inflammatory effects.
Caption: Hypothesized Nrf2/HO-1 and MAPK signaling modulation by this compound.
NF-κB Signaling Pathway (Hypothesized)
Aurantio-obtusin, an anthraquinone from Cassia obtusifolia, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10] Given that anti-inflammatory activity is a reported property of Cassia extracts, it is conceivable that this compound may also modulate this critical inflammatory pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive pharmacological evaluation of this compound.
References
- 1. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C [mdpi.com]
- 3. Evaluation of anti-inflammatory potential of Cassia obtusifolia Linn. Leaves in wistar rats - IJNDD [ijndd.in]
- 4. jocpr.com [jocpr.com]
- 5. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Comparative Analysis of the Antioxidant Activity of Cassia fistula Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cassiaside B2: A Comprehensive Research Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B2 is a naphthopyrone glycoside found in the seeds of Cassia obtusifolia and Cassia tora, plants with a long history of use in traditional medicine, particularly in Asia.[1] Emerging scientific evidence suggests that this compound possesses a range of pharmacological properties, positioning it as a compound of interest for modern drug discovery and development. This technical guide provides a comprehensive literature review of the research surrounding this compound, focusing on its mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate its effects.
Molecular Profile
-
Chemical Name: 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
-
Molecular Formula: C39H52O25
-
Molecular Weight: 920.82 g/mol
-
CAS Number: 218155-40-9
Pharmacological Activities and Mechanisms of Action
This compound has been identified as a multi-target compound with potential therapeutic applications in a variety of disease areas. Its primary known mechanisms of action include the inhibition of key enzymes and modulation of critical signaling pathways.
Enzyme Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:
Human Monoamine Oxidase A (hMAO-A) Inhibition:
This compound also acts as an inhibitor of human monoamine oxidase A (hMAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Inhibition of hMAO-A can increase the levels of these neurotransmitters in the brain, suggesting a potential therapeutic role for this compound in the treatment of depression and other mood disorders.
Anti-Inflammatory Effects
Extracts of Cassia species containing this compound have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway and the downregulation of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects of Cassia Species Extracts
| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |
| Carrageenan-induced paw edema in rats | Ethanolic extract of Cassia siamea aerial parts | 200 mg/kg | 45.45% inhibition of edema at 3 hours | |
| Carrageenan-induced paw edema in rats | Ethanolic extract of Cassia siamea aerial parts | 400 mg/kg | 59.09% inhibition of edema at 3 hours | |
| LPS-induced RAW 264.7 macrophages | Methanolic extract of Cassia fistula leaves | Not specified | Significant inhibition of nitric oxide (NO) production | [4] |
| Transgenic zebrafish inflammation model | Fermented Cassia seed solution | Not specified | Over twofold reduction in inflammatory cells | [5] |
Neuroprotective Effects
The neuroprotective potential of this compound and its parent extracts has been investigated in models of neurodegenerative diseases and cerebral ischemia. The proposed mechanisms include anti-inflammatory actions and modulation of the Akt/GSK-3β signaling pathway.
Quantitative Data on Neuroprotective Effects of Cassia obtusifolia Extracts
| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |
| Transient cerebral global ischemia in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | 50 mg/kg/day | Attenuation of iNOS and COX-2 levels in the hippocampus | [6] |
| Transient cerebral global ischemia in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | 50 mg/kg/day | Marked attenuation of GFAP-positive cell numbers | [6] |
| Amyloid β-induced memory impairment in mice | Ethanolic extract of Cassia obtusifolia seeds (COE) | Not specified | Amelioration of object recognition memory impairment | [7] |
Hepatoprotective Effects
Extracts from Cassia seeds have a traditional use for liver health, and modern research has begun to validate these hepatoprotective effects. Studies using animal models of liver injury have shown that these extracts can ameliorate liver damage by reducing oxidative stress and inflammation, potentially through the activation of the Nrf2/HO-1 pathway.
Quantitative Data on Hepatoprotective Effects of Cassia Species Extracts
| Experimental Model | Extract/Compound | Dosage/Concentration | Observed Effect | Reference |
| Paracetamol-induced hepatic injury in rats | Infusion of dried Cassia alata leaves | Not specified | Significant reduction in SGPT, SGOT, ALP, and total bilirubin | [6] |
| Ethanol-induced hepatotoxicity in rats | Methanol extract of Cassia auriculata roots | 300 mg/kg & 600 mg/kg | Significant lowering of elevated AST, ALT, ALP, total bilirubin, and cholesterol | [8] |
| Non-alcoholic fatty liver disease in mice | Cassiae Semen extracts | Not specified | Amelioration of lipid accumulation, liver damage, and inflammation | [9] |
Key Signaling Pathways
The therapeutic effects of this compound and related compounds are underpinned by their ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action based on current research into Cassia species and their constituents.
Akt/GSK-3β Signaling Pathway in Neuroprotection
Caption: Akt/GSK-3β pathway in neuroprotection.
Nrf2/HO-1 Antioxidant Response Pathway
Caption: Nrf2/HO-1 antioxidant response pathway.
NF-κB Signaling Pathway in Inflammation
Caption: NF-κB signaling pathway in inflammation.
Experimental Protocols
This section outlines representative methodologies for key experiments cited in the research of this compound and related Cassia extracts.
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of naphthopyrone glycosides like this compound from Cassia seeds involves the following steps:
-
Defatting: The dried and powdered seeds are first defatted using a non-polar solvent such as chloroform in a Soxhlet apparatus.
-
Extraction: The defatted powder is then extracted with a polar solvent, typically methanol (MeOH).
-
Fractionation: The crude methanol extract is subjected to further fractionation using techniques like column chromatography over silica gel, reversed-phase C18 columns, or Sephadex.
-
Purification: Final purification of this compound is often achieved through high-performance liquid chromatography (HPLC).
HPLC Method for Quantification
A common analytical method for the quantification of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Column: A C18 column (e.g., μ-Bondapak C18, 3.9 mm x 300 mm, 10 μm) is typically used.[1]
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran (THF), and acetic acid (e.g., 20:76.5:3.0:0.5) can be employed.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[1]
-
Detection: A UV detector set at 278 nm is used for detection.[1]
-
Quantification: Quantification is performed by comparing the peak area of the sample to a standard curve generated from a purified this compound standard.
In Vitro PTP1B Inhibition Assay
The inhibitory activity of this compound against PTP1B can be assessed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA), human recombinant PTP1B enzyme, and the test compound (this compound) at various concentrations.
-
Incubation: The reaction is initiated by the addition of pNPP and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a strong base, such as 1 M NaOH.
-
Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the PTP1B activity (IC50) is calculated from a dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar albino rats are commonly used.
-
Compound Administration: The test compound (e.g., an extract containing this compound) is administered orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan (e.g., 0.1 mL of a 1% solution) is given into the hind paw of the rats.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Hepatoprotective Assay: Paracetamol-Induced Hepatotoxicity
This model assesses the ability of a compound to protect the liver from drug-induced damage.
-
Animal Model: Wistar albino rats are typically used.
-
Pre-treatment: The animals are pre-treated with the test compound (e.g., an extract containing this compound) or a standard hepatoprotective agent (e.g., silymarin) for a specific period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the last day of pre-treatment, hepatotoxicity is induced by a single oral or intraperitoneal administration of a high dose of paracetamol.
-
Sample Collection: After a specified time (e.g., 24 or 48 hours) following paracetamol administration, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST, ALP) and bilirubin are measured.
-
Histopathological Examination: Liver tissues are processed for histopathological examination to assess the extent of liver damage (e.g., necrosis, inflammation).
Conclusion and Future Directions
The available literature strongly suggests that this compound is a promising bioactive compound with multi-target pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Its inhibitory action on PTP1B and hMAO-A further highlights its potential in the development of novel therapeutics for metabolic and neurological disorders.
However, a significant portion of the current research has been conducted on crude or partially purified extracts of Cassia species. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Studies with Isolated this compound: Conducting comprehensive in vitro and in vivo studies using the purified compound to obtain specific quantitative data (e.g., IC50 values, ED50 values) for its various biological activities.
-
Mechanism of Action Elucidation: Detailed molecular studies to precisely map the interaction of this compound with the Akt/GSK-3β, Nrf2/HO-1, and NF-κB signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Thorough investigation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of isolated this compound to assess its drug-likeness and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to optimize its potency, selectivity, and pharmacokinetic properties.
A more focused research approach on the isolated this compound will be crucial in translating the traditional knowledge and preliminary scientific findings into evidence-based therapeutic applications.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Frontiers | Mitigation of oxidative stress and inflammatory factors, along with the antibrowning and antimicrobial effects of cassia seed microbial fermentation solution [frontiersin.org]
- 6. Hepatoprotective Activity of the Infusion of the Dried Leaves of Cassia Alata Linn. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effects of Cassiae Semen on mice with non-alcoholic fatty liver disease based on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of Cassiaside B2 and its glycosidic linkage.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a compound of interest in the field of pharmacology. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) and Monoamine Oxidase A (MAO-A), its anti-allergic properties through the inhibition of histamine release, and its potential as a serotonin 5-HT2C receptor agonist. Detailed experimental protocols for assessing these activities are provided, along with a summary of quantitative data and a description of the compound's glycosidic linkage. Signaling pathways associated with each biological activity are illustrated to provide a deeper understanding of its mechanisms of action.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound is a complex naphthopyrone tetraglycoside with a growing body of research suggesting its potential in modulating key biological pathways. Understanding its specific activities and the underlying mechanisms is crucial for its development as a potential therapeutic lead. This guide aims to consolidate the current scientific knowledge on this compound for researchers and professionals in drug discovery and development.
Chemical Structure and Glycosidic Linkage
This compound is structurally defined as rubrofusarin 6-O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl-(1->3)-O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranoside. The aglycone, rubrofusarin, is a naphthopyrone, and it is attached to a tetrasaccharide chain at the 6-position. The glycosidic linkages are crucial for its solubility and may influence its pharmacokinetic and pharmacodynamic properties.
Biological Activities of this compound
This compound has been investigated for several biological activities. The following sections detail its effects on key molecular targets and cellular processes.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B Inhibition by this compound.
Inhibition of Monoamine Oxidase A (MAO-A)
MAO-A is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.
Caption: MAO-A Inhibition by this compound.
Anti-allergic Activity via Inhibition of Histamine Release
Mast cell degranulation and the subsequent release of histamine are central to the type I hypersensitivity reaction that characterizes allergic responses. This compound has been shown to have anti-allergic properties by inhibiting this process.
Serotonin 5-HT2C Receptor Agonism
The 5-HT2C receptor, a G protein-coupled receptor, is involved in the regulation of appetite, mood, and other central nervous system functions. Agonists of this receptor are being investigated for the treatment of obesity. A computational molecular docking study has suggested that this compound may be a potent agonist of the 5-HT2C receptor.
Caption: 5-HT2C Receptor Agonism by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound.
| Biological Activity | Target/Assay | Result (IC50) | Reference Compound | Reference Compound IC50 |
| PTP1B Inhibition | PTP1B Enzyme | >100 µM | Ursolic Acid | 2.29 ± 0.04 µM |
| MAO-A Inhibition | Human MAO-A | 40.65 ± 0.75 µM | Deprenyl HCl | 10.23 ± 0.82 µM |
Detailed Experimental Protocols
Caption: General Experimental Workflow.
PTP1B Inhibition Assay
This protocol is based on the colorimetric detection of the dephosphorylation of p-nitrophenyl phosphate (pNPP).
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
This compound and reference inhibitor (e.g., Ursolic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
To each well of the 96-well plate, add the PTP1B enzyme solution.
-
Add the test compound dilutions to the respective wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
MAO-A Inhibition Assay
This protocol utilizes a fluorometric method to measure the hydrogen peroxide produced during the oxidative deamination of a substrate.
-
Reagents and Materials:
-
Recombinant human MAO-A enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
This compound and reference inhibitor (e.g., Clorgyline or Deprenyl HCl) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
To each well of the black microplate, add the MAO-A enzyme solution.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare a reaction mixture containing the substrate, HRP, and the fluorometric probe in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) at multiple time points or at a fixed endpoint.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-allergic Activity (Histamine Release Assay)
This assay typically uses rat basophilic leukemia (RBL-2H3) cells, which are a model for mast cells.
-
Reagents and Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) as the antigen
-
Tyrode's buffer
-
This compound and reference compound (e.g., cromolyn sodium)
-
Lysis buffer (e.g., Triton X-100)
-
Histamine ELISA kit or a fluorometric assay for β-hexosaminidase activity
-
-
Procedure:
-
Seed RBL-2H3 cells in a 24- or 48-well plate and culture overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE for 2-24 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or the reference compound for 15-30 minutes at 37°C.
-
Induce degranulation by adding the DNP-HSA antigen. Include controls for spontaneous release (no antigen) and total release (cell lysis).
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate and collect the supernatants.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release inhibition.
-
5-HT2C Receptor Binding Assay
This protocol is a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2C receptor.
-
Reagents and Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Radioligand (e.g., [³H]-mesulergine)
-
Non-specific binding agent (e.g., mianserin)
-
This compound and a reference agonist/antagonist
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand, and either buffer (for total binding), the non-specific binding agent, or the test compound.
-
Incubate at room temperature or 37°C for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by this compound. Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound demonstrates a range of interesting biological activities, including the inhibition of PTP1B and MAO-A, anti-allergic effects, and potential agonism at the 5-HT2C receptor. The quantitative data, while still preliminary for some activities, suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents for metabolic disorders, neurological conditions, and allergies. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacological profile of this promising natural product. Future studies should focus on in vivo efficacy, pharmacokinetic properties, and the elucidation of the precise molecular interactions with its biological targets.
Understanding the bioavailability and pharmacokinetics of Cassiaside B2.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has garnered interest for its potential therapeutic applications.[1] Understanding the bioavailability and pharmacokinetic properties of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, drawing upon data from related compounds and established methodologies in the field. Due to a lack of specific published pharmacokinetic data for this compound, this guide presents a composite view based on the behavior of similar glycosides and outlines the experimental protocols necessary for its detailed investigation.
Data Presentation: Pharmacokinetic Parameters
Table 1: Illustrative Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Symbol | Unit | Illustrative Value | Description |
| Maximum Plasma Concentration | Cmax | ng/mL | 150 | The highest concentration of the compound reached in the blood. |
| Time to Maximum Concentration | Tmax | h | 2.0 | The time at which Cmax is reached. |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 750 | The total exposure to the compound over a specific time period. |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 850 | The total exposure to the compound from administration to elimination. |
| Elimination Half-life | t½ | h | 4.5 | The time required for the concentration of the compound in the body to be reduced by half. |
| Apparent Volume of Distribution | Vd/F | L/kg | 10 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Apparent Total Clearance | CL/F | L/h/kg | 0.5 | The rate at which the compound is cleared from the body. |
| Oral Bioavailability | F | % | Low (<10%) | The fraction of the administered dose that reaches the systemic circulation. |
Note: These values are for illustrative purposes only and are intended to represent the typical pharmacokinetic profile of a poorly absorbed glycoside. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
The following sections detail the methodologies required to conduct a comprehensive pharmacokinetic study of this compound.
In-Vivo Pharmacokinetic Study in Animal Models
A typical in-vivo study to determine the pharmacokinetic profile of this compound would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before oral administration.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent (e.g., saline with a co-solvent) and administered via the tail vein (e.g., 5 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Analytical Method: UPLC-MS/MS for Quantification in Plasma
A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of this compound in plasma samples.
-
Sample Preparation: A protein precipitation method is typically used. An internal standard (IS) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the IS are monitored.
-
Bioavailability and Metabolism
Absorption
The absorption of glycosides like this compound is a complex process. As a naphthopyrone glycoside, its absorption is likely to be limited due to its hydrophilicity and high molecular weight. Two primary pathways are proposed for the absorption of such compounds:
-
Direct Absorption: A small fraction of the intact glycoside may be absorbed directly through the intestinal epithelium. This process can be facilitated by hexose transporters, such as the sodium-glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2), which recognize the sugar moiety of the molecule.[3][4]
-
Hydrolysis by Gut Microbiota: The majority of glycosides that are not absorbed in the small intestine transit to the colon, where they are metabolized by the gut microbiota. Intestinal bacteria produce enzymes, such as β-glucosidases, that can cleave the glycosidic bond, releasing the aglycone (the non-sugar part).[5][6] The resulting aglycone is generally more lipophilic and can be more readily absorbed by passive diffusion.
Metabolism
Once absorbed, either as the intact glycoside or as the aglycone, this compound is expected to undergo extensive metabolism, primarily in the liver. The metabolic transformations can include:
-
Phase I Metabolism: This may involve reactions such as oxidation, reduction, and hydrolysis.
-
Phase II Metabolism: This is the major metabolic pathway for many polyphenolic compounds and involves conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.
The metabolites are then eliminated from the body, mainly through urine and feces.
Conclusion
The bioavailability and pharmacokinetic profile of this compound are crucial determinants of its potential therapeutic efficacy. While direct experimental data for this specific compound are currently lacking, this guide provides a framework for its investigation based on established methodologies and the known behavior of structurally related glycosides. Future in-vivo pharmacokinetic studies, utilizing sensitive analytical techniques such as UPLC-MS/MS, are essential to quantify the absorption, distribution, metabolism, and excretion of this compound. A thorough understanding of these parameters will be instrumental in guiding the design of future preclinical and clinical studies.
References
- 1. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 2. Nine components pharmacokinetic study of rat plasma after oral administration raw and prepared Semen Cassiae in normal and acute liver injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Glycoside metabolism in the gut and in nature: Identification, characterization, structural analyses and distribution of C-C bond-cleaving enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cassiaside B2 as a 5-HT2C Receptor Agonist: A Technical Guide for Experimental Validation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The role of Cassiaside B2 as a 5-hydroxytryptamine 2C (5-HT2C) receptor agonist is currently hypothesized based on computational modeling. This guide provides a comprehensive overview of the 5-HT2C receptor, its signaling pathways, and detailed experimental protocols to facilitate the empirical validation and characterization of this compound's activity.
Introduction
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of mood, appetite, and cognition. Its modulation is a key strategy in the development of therapeutics for obesity, depression, and schizophrenia.[1][2] Natural compounds represent a vast reservoir of novel chemical scaffolds for drug discovery. Among these, this compound, a naphthopyrone glycoside derived from the seeds of Cassia obtusifolia, has been identified as a potential therapeutic agent.
A recent computational molecular docking study investigated the binding mechanisms of compounds from Cassiae semen to the 5-HT2C receptor.[3][4] By comparing predicted binding affinities and poses to both active (agonist-bound) and inactive (antagonist-bound) receptor conformations, the study hypothesized that this compound is a potent 5-HT2C receptor agonist, potentially mimicking the appetite-suppressing effects of drugs like lorcaserin.[3][5][6] This in silico finding, while promising, requires rigorous experimental validation to confirm its affinity, potency, and functional efficacy. This technical guide outlines the established signaling pathways of the 5-HT2C receptor and provides detailed methodologies for the key experiments required to characterize the potential agonistic activity of this compound.
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor is known for its complex and promiscuous signaling, coupling to multiple G-protein subtypes and engaging β-arrestin pathways. This functional diversity allows for nuanced physiological responses and presents opportunities for developing biased agonists that selectively activate therapeutic pathways.
Canonical Gq/11 Pathway
The primary and most well-characterized signaling cascade for the 5-HT2C receptor is through the Gαq/11 family of G-proteins.[1][7] Agonist binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cascade of cellular responses.[1][7]
Non-Canonical Pathways
Recent studies have provided a more comprehensive analysis of 5-HT2C signaling, revealing coupling to other G-protein families and the involvement of β-arrestin.[8][9]
-
Gi/o and G12/13 Coupling: The 5-HT2C receptor can also engage Gi/o and G12/13 proteins.[8][9] The Gi/o pathway typically leads to the inhibition of adenylyl cyclase, while the G12/13 pathway is involved in regulating cytoskeletal dynamics through RhoGEFs.[7][10] Activation of these pathways can lead to downstream effects such as the activation of the MAP kinase/ERK cascade.[1]
-
β-Arrestin Recruitment: Like most GPCRs, agonist-bound 5-HT2C receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins (preferentially β-arrestin2), which sterically hinders further G-protein coupling, leading to signal desensitization.[1][8] Beyond desensitization, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of G-protein-independent signaling and promoting receptor internalization.[11][12]
The ability of a ligand like this compound to differentially engage these pathways (i.e., biased agonism) could have significant therapeutic implications.
Caption: 5-HT2C Receptor Signaling Pathways.
Quantitative Data Presentation
To experimentally validate and characterize this compound as a 5-HT2C receptor agonist, several key quantitative parameters must be determined. These metrics define the compound's affinity, potency, and efficacy.
| Parameter | Description | Method of Determination | This compound Value |
| Binding Affinity (Ki) | The inhibition constant, representing the concentration of this compound required to occupy 50% of the 5-HT2C receptors at equilibrium. A lower Ki value indicates higher binding affinity. | Radioligand Competition Binding Assay | To be determined |
| Potency (EC50) | The half maximal effective concentration, representing the concentration of this compound that produces 50% of its maximal response in a functional assay. A lower EC50 value indicates higher potency. | Functional Assays (e.g., Calcium Flux, IP1 Accumulation, BRET) | To be determined |
| Efficacy (Emax) | The maximum response achievable by this compound in a functional assay, typically expressed as a percentage relative to a reference full agonist (e.g., serotonin). | Functional Assays (e.g., Calcium Flux, IP1 Accumulation, BRET) | To be determined |
| Biased Agonism | The ability of this compound to preferentially activate one signaling pathway over another (e.g., Gq/11 vs. β-arrestin). Quantified by calculating a "bias factor" from potency and efficacy data across different pathway-specific assays. | Comparison of EC50 and Emax values from multiple pathway-specific assays (e.g., BRET for G-protein vs. β-arrestin). | To be determined |
Experimental Protocols
The following protocols describe standard, robust methods for determining the binding affinity and functional potency of a putative 5-HT2C receptor agonist.
Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the ability of this compound to compete with a known radiolabeled antagonist for binding to the 5-HT2C receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.[13]
-
Radioligand: [³H]-Mesulergine (a 5-HT2C antagonist).[13][14]
-
Non-specific Competitor: Mianserin (10 µM).[15]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[16]
-
Scintillation Cocktail: And 96-well filter plates (e.g., GF/C).
-
Instrumentation: Microplate scintillation counter, FilterMate harvester.
Methodology:
-
Preparation: Thaw the 5-HT2C receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[16]
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Mesulergine + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Mianserin (10 µM) + 50 µL [³H]-Mesulergine + 150 µL membrane suspension.
-
Competition: 50 µL of this compound dilution + 50 µL [³H]-Mesulergine + 150 µL membrane suspension. (Use at least 8 concentrations of this compound).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[16]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay: Calcium Flux (for EC50 and Emax Determination)
This assay measures the increase in intracellular calcium concentration following receptor activation via the canonical Gq/11 pathway.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2C receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.[17]
-
Calcium-sensitive Dye: Fluo-8 AM or a similar fluorescent calcium indicator.[18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.0.[18]
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: Serotonin (5-HT), serially diluted.
-
Instrumentation: Fluorescence microplate reader with automated injectors (e.g., FLIPR™, FlexStation).[17]
Methodology:
-
Cell Plating: Seed the HEK293/5-HT2C cells into a black-walled, clear-bottom 96-well or 384-well microplate at a density of 40,000-80,000 cells/well and culture overnight.[18]
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 AM in assay buffer).
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[18]
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injectors, add 20 µL of the this compound or Serotonin dilutions to the respective wells.
-
Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically quantified as the change in relative fluorescence units (RFU) from baseline to the peak.
-
Plot the RFU against the log concentration of the agonist (this compound and Serotonin).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax for each compound.
-
The efficacy of this compound can be expressed as a percentage of the maximal response induced by the full agonist, Serotonin.
-
Caption: Experimental Workflow for Validation.
Conclusion
The computational prediction of this compound as a potent 5-HT2C receptor agonist provides a compelling starting point for further investigation.[3][4] This guide furnishes the necessary theoretical framework and practical, detailed protocols for researchers to rigorously test this hypothesis. By systematically determining the binding affinity, functional potency, and potential for biased agonism, the scientific community can elucidate the true pharmacological profile of this compound. Should these validation experiments confirm the in silico findings, this compound could emerge as a valuable lead compound for the development of novel therapeutics targeting the 5-HT2C receptor.
References
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. genscript.com [genscript.com]
- 18. abcam.co.jp [abcam.co.jp]
Unveiling the Antiallergic Potential of Cassiaside B2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia, has emerged as a compound of interest due to its potential antiallergic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mast cell degranulation and histamine release. While specific quantitative data on this compound remains nascent, this document outlines the established experimental protocols to evaluate its efficacy and delves into the key signaling pathways implicated in the allergic response, offering a roadmap for future research and drug development endeavors.
Introduction to Allergic Inflammation and the Role of Mast Cells
Allergic reactions are hypersensitivity responses of the immune system to otherwise harmless substances known as allergens. A key player in the initiation and propagation of the allergic cascade is the mast cell. Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells become cross-linked, triggering a complex signaling cascade that culminates in degranulation—the release of pre-formed inflammatory mediators, most notably histamine. Histamine and other mediators are responsible for the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, smooth muscle contraction, and inflammation. Therefore, inhibition of mast cell degranulation and histamine release is a primary target for antiallergic drug discovery.
This compound: A Natural Compound with Antiallergic Promise
This compound is a naphthopyrone glycoside that has been isolated from the seeds of Cassia obtusifolia[1]. Studies on extracts from Cassia species and related compounds have demonstrated antiallergic effects, primarily through the inhibition of histamine release from mast cells[1]. While direct and detailed mechanistic studies on this compound are limited, its structural class and the bioactivity of related compounds suggest its potential as a mast cell stabilizer.
Quantitative Analysis of Antiallergic Activity
To rigorously assess the antiallergic properties of this compound, a series of quantitative in vitro assays are required. The following tables represent the types of data that would be generated from such studies.
Table 1: Inhibition of Histamine Release by this compound from Rat Peritoneal Mast Cells
| Concentration of this compound (µM) | % Inhibition of Histamine Release (Mean ± SD) |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
| Positive Control (e.g., Cromolyn Sodium) | Data to be determined |
| IC50 (µM) | Data to be determined |
Table 2: Effect of this compound on Mast Cell Viability
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antiallergic activity of this compound.
Isolation of Rat Peritoneal Mast Cells
-
Animal Model: Male Wistar rats (200-250 g) are used.
-
Procedure:
-
Euthanize the rat by CO2 asphyxiation.
-
Inject 20 mL of ice-cold Tyrode's buffer (pH 7.4) containing 0.1% gelatin into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid using a syringe.
-
Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with fresh Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer for use in subsequent assays.
-
Histamine Release Assay
-
Principle: This assay measures the amount of histamine released from mast cells upon stimulation, and the inhibitory effect of a test compound.
-
Protocol:
-
Pre-incubate the isolated rat peritoneal mast cells with various concentrations of this compound for 15 minutes at 37°C.
-
Induce histamine release by adding a secretagogue, such as compound 48/80 (10 µg/mL) or anti-IgE antibody.
-
Incubate for a further 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge at 400 x g for 5 minutes at 4°C to separate the supernatant from the cell pellet.
-
Collect the supernatant for histamine quantification.
-
To determine the total histamine content, lyse the cells in the pellet with distilled water and freeze-thaw cycles.
-
Quantify histamine in the supernatant and the cell lysate using a fluorometric assay involving o-phthalaldehyde (OPT).
-
The percentage of histamine release is calculated as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in pellet) x 100.
-
The percentage inhibition is calculated relative to the control (stimulated cells without the test compound).
-
Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the inhibition of histamine release is not due to cytotoxicity, a cell viability assay is performed.
-
Protocol:
-
Incubate mast cells with various concentrations of this compound for the same duration as the histamine release assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizing the Mechanism of Action: Signaling Pathways
The antiallergic effect of this compound is likely mediated through the modulation of key signaling pathways involved in mast cell activation. The primary pathway initiated by allergen cross-linking of IgE is the FcεRI signaling cascade.
The FcεRI Signaling Pathway
The aggregation of FcεRI receptors on the mast cell surface initiates a cascade of intracellular events. This pathway is a prime target for antiallergic therapies.
Caption: FcεRI signaling cascade leading to mast cell degranulation.
Experimental Workflow for Investigating Signaling Pathway Modulation
To determine the specific molecular targets of this compound within the FcεRI signaling pathway, techniques such as Western blotting can be employed.
References
Methodological & Application
Application Note: Quantification of Cassiaside B2 in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Cassiaside B2 is a naphthopyrone glycoside found in the seeds of plants from the Cassia genus, such as Cassia obtusifolia and Cassia tora. These compounds are known for their potential therapeutic properties, including hepatoprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The sample is first defatted and then extracted with methanol. The resulting extract is injected into an HPLC system equipped with a C18 column. The separation is achieved using an isocratic mobile phase of acetonitrile, water, tetrahydrofuran, and acetic acid. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
Chloroform (analytical grade)
-
Plant material (e.g., dried seeds of Cassia obtusifolia)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: µ-Bondapak C18 (300 mm x 3.9 mm, 10 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water:Tetrahydrofuran:Acetic Acid (20:76.5:3.0:0.5, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 6.25 µg/mL to 31.25 µg/mL.
4. Sample Preparation
-
Grind the dried plant material into a fine powder.
-
Accurately weigh about 2 g of the powdered sample.
-
Defat the sample with chloroform using a Soxhlet apparatus for 4-6 hours.
-
Air-dry the defatted sample powder.
-
Extract the defatted powder with an appropriate volume of methanol (e.g., 50 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation Data
The analytical method was validated for linearity, precision, and accuracy.
Table 1: Linearity and Range
| Analyte | Linear Range (µg) | Correlation Coefficient (r) |
| Cassiaside B | 0.125 - 0.625 | 0.9999 |
Table 2: Recovery
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cassiaside B | 97.78 | 2.16 |
The retention time for Cassiaside B was observed to be approximately 13.27 minutes under the specified chromatographic conditions.[1]
Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis of this compound
References
Application Notes and Protocols for Cassiaside B2 in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassiaside B2 is a naphthopyrone glycoside with potential therapeutic applications owing to its biological activities, which include anti-allergic and anti-inflammatory properties. These effects are believed to be mediated through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides detailed protocols for utilizing this compound in various cell culture-based assays to investigate its cytotoxic, apoptotic, and anti-inflammatory effects.
Due to the limited availability of specific quantitative data for this compound in the public domain, the data presented in the tables are derived from studies on Procyanidin B2, a structurally related natural compound. These values should be considered as a starting point for experimental design and optimization when working with this compound.
Data Presentation
Table 1: Cytotoxicity of Procyanidin B2 in Gastric Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay | Reference |
| BGC-823 | 48 | > 200 | CCK-8 | [1] |
| SGC-7901 | 48 | 50-100 | CCK-8 | [1] |
Table 2: Pro-Apoptotic Effects of Procyanidin B2 on SGC-7901 Gastric Cancer Cells
| Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (% of Control) | Caspase-3 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) | Reference |
| 20 | 48 | Data not available | ~1.5 | ~1.4 | [1] |
| 50 | 48 | Data not available | ~2.0 | ~1.8 | [1] |
| 100 | 48 | Increased | ~2.5 | ~2.2 | [1] |
Table 3: Anti-Inflammatory Effects of a Related Compound (Malvidin) in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | IC50 (µM) | Assay | Reference |
| Nitric Oxide (NO) Production | Not specified | Griess Assay | |
| NF-κB Activation | 18.1 ± 3.2 | Luciferase Reporter Assay | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., HepG2, RAW 264.7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described for the cell viability assay.
-
Harvest the cells and lyse them using the provided cell lysis buffer.[5]
-
Incubate the cell lysate on ice for 10 minutes.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.[6]
-
Incubate the plate at 37°C for 1-2 hours.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cells on coverslips or in a 96-well plate
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips or in a 96-well plate and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes.[1]
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in the dark.[1]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).[1]
-
Mount the coverslips on microscope slides or analyze the plate directly using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit bright nuclear fluorescence.
Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite (a stable product of NO) in the samples.
-
Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling cascades.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) with or without a stimulant (e.g., LPS for NF-κB and MAPK activation).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[8]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
Mandatory Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Hypothetical modulation of the MAPK pathway by this compound.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. histamine release induced: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NO production in LPS-stimulated mouse macrophage-like cells by trihaloacetylazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riboflavin, vitamin B2, attenuates NLRP3, NLRC4, AIM2, and non-canonical inflammasomes by the inhibition of caspase-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procyanidin B2 Alleviates Palmitic Acid-Induced Injury in HepG2 Cells via Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cassiaside B2 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper administration of Cassiaside B2 in various animal research models. This document outlines recommended administration routes, dosage guidelines, and vehicle preparation, and summarizes key quantitative data from preclinical studies. Furthermore, it includes detailed experimental protocols and visual diagrams of associated signaling pathways to guide researchers in their study design.
Overview of this compound
This compound is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-allergic, anti-diabetic, and neuroprotective agent. These effects are attributed to its ability to inhibit key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and monoamine oxidase A (MAO-A).
Recommended Administration Protocols
While specific in vivo studies detailing the administration of purified this compound are limited, data from related compounds and extracts of Cassia species can provide valuable guidance for experimental design.
Administration Routes
The choice of administration route is critical and depends on the experimental objectives, the target organ, and the physicochemical properties of the formulation. The most common routes for preclinical studies are oral gavage and intraperitoneal injection.
-
Oral Gavage (P.O.) : This route is often preferred for assessing the potential oral bioavailability and systemic effects of a compound following gastrointestinal absorption. It is a relevant route for developing orally administered therapeutics.
-
Intraperitoneal (I.P.) Injection : I.P. injection allows for rapid absorption and systemic distribution, bypassing the gastrointestinal tract and first-pass metabolism. This route is useful for initial efficacy studies and when oral bioavailability is expected to be low.
Vehicle Selection and Preparation
The solubility of this compound in aqueous solutions is a critical consideration for preparing a homogenous and stable formulation for in vivo administration.
Recommended Vehicle: A common vehicle for compounds with limited water solubility is a suspension in an aqueous solution containing a suspending agent and a surfactant.
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, distilled water.
-
Add 0.1% (v/v) Tween 80 to the CMC solution to act as a surfactant.
-
Gradually add the powdered this compound to the vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies related to this compound and its targets.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound/Extract | Target Enzyme | IC50 Value | Species | Reference |
| This compound | Human Monoamine Oxidase A (hMAO-A) | Potent Inhibitor (Specific IC50 not detailed) | Human | [1] |
| Rhein (from Cassia alata) | Lipoxygenase (LOX) | 3.9 µg/mL | Not Specified | [2] |
| Baicalin | Protein Tyrosine Phosphatase 1B (PTP1B) | 3.87 ± 0.45 µM | Not Specified | [3] |
Table 2: In Vivo Efficacy Data of Related Cassia Compounds and Extracts
| Compound/Extract | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Cassia alata hydroalcoholic extract | Rat | Not Specified | 200 mg/kg | Significant inhibition of mast cell degranulation | [2] |
| Rhein | Rat | Not Specified | 5 mg/kg | >76% inhibition of mast cell degranulation | [2] |
| Cassia occidentalis ethanolic extract | Mouse | Not Specified | 250 mg/kg | Significant reduction in carrageenan-induced inflammation | [4] |
Detailed Experimental Protocols
Protocol for Evaluating Anti-Allergic Activity (Mast Cell Stabilization)
This protocol is adapted from studies on related Cassia compounds and can be used to assess the in vivo anti-allergic effects of this compound.[2]
Animal Model: Male Wistar rats (200-250 g)
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5, 10, 20 mg/kg, P.O. or I.P.)
-
Group 3: Positive control (e.g., Disodium cromoglycate, 50 mg/kg, I.P.)
Procedure:
-
Administer the vehicle, this compound, or positive control to the respective groups of rats for a predetermined period (e.g., 7 days).
-
On the day of the experiment, sensitize the rats by injecting triple antigen or sheep serum.
-
One hour after the final dose of the test compound, collect peritoneal mast cells by lavage.
-
Challenge the mast cells with the antigen in vitro.
-
Stain the mast cells and count the number of degranulated and non-degranulated cells under a microscope.
-
Calculate the percentage of mast cell protection.
Protocol for Investigating PTP1B Inhibition in a Diabetic Model
This protocol is based on general methodologies for evaluating PTP1B inhibitors in vivo.[3]
Animal Model: Streptozotocin (STZ)-induced diabetic mice
Experimental Groups:
-
Group 1: Normal control
-
Group 2: Diabetic control (vehicle)
-
Group 3: Diabetic + this compound (e.g., 10, 25, 50 mg/kg, P.O.)
-
Group 4: Diabetic + Positive control (e.g., a known PTP1B inhibitor)
Procedure:
-
Induce diabetes in mice with a single I.P. injection of STZ.
-
After confirmation of hyperglycemia, begin daily administration of vehicle, this compound, or positive control for a specified duration (e.g., 4 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood and tissue samples (liver, muscle, adipose tissue) for biochemical and molecular analysis (e.g., insulin levels, phosphorylation of insulin receptor substrates).
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
References
- 1. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hydroalcoholic extract of Cassia alata (Linn.) leaves and its major compound rhein exhibits antiallergic activity via mast cell stabilization and lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of natural product inhibitors of PTP1B based on high-throughput virtual screening strategy: In silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic, anti-inflammatory and anti-lipidperoxidant effects of Cassia occidentalis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Cassiaside B2 in Biological Matrices
Abstract
This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cassiaside B2. The described protocol is applicable to the analysis of this compound in complex biological matrices such as human plasma and plant extracts. The method utilizes a simple protein precipitation step for plasma samples and a solid-phase extraction (SPE) for plant extracts, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies, herbal medicine quality control, and other research applications.
Introduction
This compound is a large flavonoid glycoside with the molecular formula C₃₉H₅₂O₂₅ and a molecular weight of 920.8 g/mol .[1] Flavonoid glycosides are a class of natural products known for their diverse biological activities.[2][3][4] Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring the quality and consistency of herbal products. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and reproducibility.[5] This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, addressing the challenges associated with the analysis of large, polar glycosides.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Riboflavin (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Oasis HLB SPE cartridges (or equivalent)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the internal standard (Riboflavin) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 methanol/water. Calibration standards were prepared by spiking blank human plasma or the reconstituted solvent from the plant extract procedure with the working standard solutions to achieve a concentration range of 1-1000 ng/mL.
Sample Preparation
Human Plasma:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL Riboflavin).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Plant Extract:
-
Accurately weigh 1 g of the homogenized plant material.
-
Extract with 10 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in 5 mL of water.
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase starting condition, adding the internal standard during reconstitution.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and Riboflavin.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for this compound is based on the [M-H]⁻ adduct.[1] Product ions are predicted based on the fragmentation of the glycosidic bonds. Riboflavin, the internal standard, is a well-characterized molecule with known fragmentation patterns.[6][7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 919.3 | 757.2 (Quantifier) | 35 (Estimated) | 100 |
| 611.2 (Qualifier) | 45 (Estimated) | 100 | ||
| Riboflavin (IS) | 375.1 | 242.1 (Quantifier) | 25 (Optimized) | 100 |
| 255.1 (Qualifier) | 20 (Optimized) | 100 |
Results and Discussion
The developed LC-MS/MS method provides a sensitive and selective means for the quantification of this compound. The chromatographic conditions ensure good separation of this compound from endogenous matrix components. The use of a suitable internal standard, Riboflavin, compensates for variations in sample preparation and instrument response. The selection of Riboflavin as an internal standard is based on its distinct retention time from the highly polar this compound and its efficient ionization in negative mode, providing a reliable reference.
The sample preparation protocols are straightforward and effective. Protein precipitation is a rapid method for plasma samples, while SPE provides the necessary cleanup for complex plant extracts, minimizing matrix effects. The optimized MS/MS parameters, particularly the collision energies, are critical for achieving high sensitivity and specificity. The estimated collision energies for this compound should be further optimized empirically for the specific instrument used.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantitative analysis of this compound in biological matrices. The detailed protocols for sample preparation and the optimized instrumental parameters provide a solid foundation for researchers, scientists, and drug development professionals working with this and similar large flavonoid glycosides.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 5. opentrons.com [opentrons.com]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cassiaside B2 as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cassiaside B2 as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis.
Introduction
This compound is a naturally occurring anthraquinone glycoside found in plants of the Cassia genus.[1] Its well-defined chemical structure and high purity make it an excellent candidate for use as a reference standard in the chromatographic analysis of herbal medicines, dietary supplements, and pharmaceutical preparations. This document outlines detailed methodologies for its application in quantifying related compounds and ensuring the quality and consistency of analytical results.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₅₂O₂₅ |
| Molecular Weight | 920.8 g/mol |
| Purity (by HPLC) | >98% |
| Appearance | Provided by supplier |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| CAS Number | 218155-40-9 |
Experimental Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution of this compound (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
3.1.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.
3.1.3. Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid herbal sample is provided below:
-
Accurately weigh a suitable amount of the powdered sample.
-
Extract the analyte using an appropriate solvent (e.g., methanol) through methods such as sonication or reflux extraction.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
HPLC-UV Method
This protocol is adapted from a method for the analysis of Cassiaside A and B and is suitable for the quantification of related compounds using this compound as a reference standard.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm) |
| Mobile Phase | Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
Method Validation Data (Representative):
| Parameter | Result |
| Retention Time | Approximately 13.27 min |
| Linearity Range | 0.125 - 0.625 µg |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery (%) | 97.78 ± 2.16 |
UPLC-MS/MS Method (Representative)
This is a representative method for the analysis of natural products and can be adapted for this compound. Optimization of parameters is recommended for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5-20% B; 2-5 min, 20-50% B; 5-8 min, 50-95% B; 8-10 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Energy | Optimized for specific transitions |
Method Validation Data (Representative for Natural Product Analysis):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.1 - 1 ng/mL |
| LOQ | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
Caption: Workflow for Chromatographic Analysis Using a Reference Standard.
Conclusion
This compound serves as a reliable and accurate reference standard for the chromatographic analysis of related compounds in various matrices. The provided HPLC and representative UPLC-MS/MS protocols offer a robust starting point for method development and validation. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in research, quality control, and drug development settings.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Cassiaside B2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial part of the healing process, chronic or dysregulated inflammation contributes to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, cytokines, and chemokines.[3][4]
Natural products are a promising source for new anti-inflammatory agents with potentially fewer side effects than current steroidal and non-steroidal drugs.[2][5] The Cassia genus, in particular, has been used extensively in traditional medicine to treat various inflammatory conditions.[6][7] This document provides a detailed experimental framework for evaluating the anti-inflammatory properties of Cassiaside B2, a compound isolated from Cassia species, using established in vitro and in vivo models.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To determine the effect of this compound on inflammatory responses in a cellular model and to elucidate its potential mechanism of action by examining key signaling pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard and robust model for this purpose.[8][9]
Protocol 1.1: Cell Viability Assay (MTT Assay)
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of RAW 264.7 cells is assessed after treatment with this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium with 10% FBS
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control group. Select non-toxic concentrations for subsequent experiments.
Protocol 1.2: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
Principle: Activated macrophages produce inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β.[10] The Griess assay quantifies nitrite, a stable product of NO, while ELISA is used for specific cytokine measurement.[5][11]
Materials:
Procedure:
-
Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 24-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour. A positive control like Dexamethasone (10 µM) can be used.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
Collect the cell culture supernatant for analysis.
-
For NO measurement: Mix 100 µL of supernatant with 100 µL of Griess reagent. After 10 minutes, measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
For cytokine measurement: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[10]
Data Presentation:
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
|---|---|---|---|
| Control | - | 100 ± 5.2 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 45.2 ± 3.1 |
| LPS + Dex (10 µM) | 10 | 99 ± 5.1 | 8.7 ± 1.1 |
| LPS + this compound | 5 | 97 ± 4.8 | 35.1 ± 2.5 |
| LPS + this compound | 10 | 96 ± 5.0 | 24.6 ± 2.1 |
| LPS + this compound | 25 | 95 ± 4.7 | 12.3 ± 1.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Control | - | 25 ± 4 | 15 ± 3 | 10 ± 2 |
| LPS (1 µg/mL) | - | 3500 ± 210 | 2800 ± 150 | 950 ± 80 |
| LPS + Dex (10 µM) | 10 | 650 ± 55 | 400 ± 40 | 150 ± 20 |
| LPS + this compound | 5 | 2800 ± 180 | 2100 ± 130 | 750 ± 65 |
| LPS + this compound | 10 | 1950 ± 150 | 1400 ± 110 | 480 ± 45 |
| LPS + this compound | 25 | 980 ± 90 | 750 ± 60 | 220 ± 25 |
Protocol 1.3: Western Blot Analysis of NF-κB and MAPK Pathways
Principle: To investigate the molecular mechanism, the activation of the NF-κB and MAPK signaling pathways is assessed. This involves measuring the phosphorylation of key proteins (IκBα, p65, ERK, JNK, p38) and the expression of inducible enzymes like iNOS and COX-2.[14][15]
Materials:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
-
Primary antibodies (p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Following treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an ECL reagent and an imaging system.
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts and other proteins to a loading control like β-actin.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. researchgate.net [researchgate.net]
- 7. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 8. LPS-induced inflammation cell model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cassiaside B2 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and dissolution of Cassiaside B2 for use in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this natural compound for consistent and reproducible results.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use in in vitro studies.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₅₂O₂₅ | [1] |
| Molecular Weight | 920.8 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | >98% (typically assessed by HPLC) | [1] |
Storage Conditions:
Proper storage of this compound is essential to maintain its stability and biological activity.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [3] |
| 4°C | Up to 2 years | [3] | |
| In Solvent | -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Preparation of this compound Solutions
The following protocols detail the preparation of stock and working solutions of this compound for in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial dissolution.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate cell culture medium or assay buffer
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 920.8 g/mol * 1000 mg/g = 9.208 mg
-
-
-
Weighing the Compound:
-
Accurately weigh out 9.208 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
-
Handling Solubility Issues (if necessary):
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.
-
Alternatively, sonication for a few minutes can aid in dissolution.
-
After warming or sonication, vortex the solution again.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
-
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Determine the Final Concentration:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture or assay well should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare a 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.
-
For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Experimental Protocols and Methodologies
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and human Monoamine Oxidase A (hMAO-A), and it has been shown to affect histamine release.[6] The following are general protocols for in vitro assays related to these activities.
PTP1B Inhibition Assay
This enzyme assay is used to determine the inhibitory effect of this compound on PTP1B activity. A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[7][8][9]
Workflow for PTP1B Inhibition Assay
Caption: Workflow for a typical PTP1B inhibition assay.
hMAO-A Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of human Monoamine Oxidase A.
Workflow for hMAO-A Inhibition Assay
Caption: Workflow for a typical hMAO-A inhibition assay.
Histamine Release Assay (using RBL-2H3 cells)
This cell-based assay is used to evaluate the effect of this compound on the degranulation of mast cells, a process that involves the release of histamine. RBL-2H3 cells are a commonly used model for this purpose.[10][11]
Workflow for Histamine Release Assay
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Cassiaside B2 in Metabolic Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Research into natural compounds as potential therapeutic agents is a burgeoning field. Cassiaside B2, a naphthopyrone glycoside found in the seeds of Cassia obtusifolia L. and Cassia tora L. (collectively known as Semen Cassiae), has emerged as a compound of interest. While much of the current research has focused on the effects of the whole Semen Cassiae extract, computational studies have highlighted this compound as a promising candidate for targeted research, particularly in the context of obesity.[1][2] This document provides an overview of the current understanding, potential applications, and detailed experimental protocols relevant to investigating this compound's role in metabolic diseases.
1. Potential Applications in Metabolic Diseases
While direct experimental evidence for isolated this compound is limited, research on Semen Cassiae extracts provides a strong rationale for its investigation in the following areas:
-
Obesity and Appetite Suppression: Computational molecular docking studies suggest that this compound may act as a potent agonist for the serotonin receptor 5-HT2C.[1][2] This receptor is a known mediator of satiety and appetite. Agonism of 5-HT2C can suppress appetite, making this compound a compelling candidate for anti-obesity drug development.[1][2]
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Extracts of Semen Cassiae have demonstrated significant therapeutic effects in animal models of NAFLD.[3][4][5] These extracts have been shown to reduce hepatic steatosis, lower serum and hepatic triglyceride levels, and improve liver function biomarkers.[3][4][5] The mechanisms are thought to involve the activation of autophagy and the inhibition of fatty acid synthesis.[3] Given that this compound is a component of this extract, its contribution to these hepatoprotective effects warrants investigation.
-
Type 2 Diabetes: While direct studies on this compound are lacking, related extracts from Cassia auriculata have been shown to mediate glucose and lipid metabolism via the PI3K/AKT signaling pathway, enhancing insulin secretion and sensitivity.[6] This suggests that compounds from the Cassia genus, including this compound, may have anti-diabetic properties.
Quantitative Data from Semen Cassiae Extract Studies
The following tables summarize quantitative data from studies using whole Semen Cassiae extracts in animal models of metabolic diseases. These data can serve as a reference for designing future experiments with isolated this compound.
Table 1: Effects of Semen Cassiae Extract on a High-Fat and Sugar-Water (HFSW) Diet-Induced NAFLD Mouse Model [3]
| Parameter | HFSW Group | HFSW + CS (Low Dose) | HFSW + CS (High Dose) |
| Body Weight Gain (g) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Liver/Body Weight Ratio | Increased | Decreased | Significantly Decreased |
| Spleen/Body Weight Ratio | Increased | Not specified | Significantly Decreased |
| Serum Triglycerides | Increased | Decreased | Markedly Decreased |
| Hepatic Triglycerides | Increased | Decreased | Markedly Decreased |
CS: Cassiae Semen extract.
Table 2: Effects of Semen Cassiae Ethanol Extract on a High-Fat Diet (HFD)-Induced NAFLD Rat Model [5]
| Parameter | HFD Group (Model) | HFD + CS (0.5 g/kg) | HFD + CS (1 g/kg) | HFD + CS (2 g/kg) |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum TG (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum TC (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver MDA (nmol/mg prot) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver SOD (U/mg prot) | 137.70 | Increased | Increased | Significantly Increased |
| Liver GSH (mg/g prot) | 4.55 | Increased | Increased | Significantly Increased |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TG: Triglycerides; TC: Total Cholesterol; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione.
Experimental Protocols
The following are detailed protocols adapted from studies on Semen Cassiae extracts. These can be modified for investigating the specific effects of isolated this compound.
Protocol 1: In Vivo High-Fat Diet-Induced NAFLD Model
This protocol is designed to assess the in vivo efficacy of a test compound in a diet-induced model of NAFLD.
1. Animal Model:
- Select male Wistar rats or C57BL/6J mice (6-8 weeks old).
- House animals in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity).
- Provide ad libitum access to water and standard chow during a one-week acclimatization period.
2. NAFLD Induction:
- Divide animals into a control group and a model group.
- Feed the control group a standard chow diet.
- Feed the model group a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce NAFLD. For a more aggressive model, supplement drinking water with high sugar (e.g., 30% fructose/glucose).[3]
3. Treatment:
- After the induction period, divide the HFD-fed animals into a vehicle group and treatment groups.
- Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally by gavage once daily for 4-6 weeks.
- Dosages should be determined based on preliminary toxicity studies. A starting point could be based on the effective doses of the whole extract (e.g., 0.5, 1, and 2 g/kg for rats, adjusted for the purity of this compound).[5]
- The control and vehicle groups should receive the vehicle alone.
4. Outcome Measures:
- Monitor body weight and food intake weekly.
- At the end of the treatment period, collect blood samples for analysis of serum ALT, AST, TG, and TC.[5]
- Euthanize the animals and collect liver tissues.
- Weigh the liver and calculate the liver-to-body weight ratio.
- Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E and Oil Red O staining).
- Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis (e.g., measurement of hepatic TG, MDA, SOD, GSH, and protein expression analysis).[3][5]
Protocol 2: In Vitro Lipid Accumulation Model in HepG2 Cells
This protocol assesses the effect of a test compound on lipid accumulation in a human hepatocyte cell line.
1. Cell Culture:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Induction of Lipid Accumulation:
- Seed HepG2 cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.
- Induce steatosis by treating the cells with a mixture of oleic acid and palmitic acid (OAPA) (e.g., 2:1 ratio, final concentration 0.5-1.0 mM) for 24 hours.[3]
3. Treatment:
- Co-treat the cells with OAPA and various concentrations of this compound (dissolved in DMSO, final concentration <0.1%).
- Include a vehicle control group (OAPA + DMSO).
4. Analysis of Lipid Accumulation:
- After 24 hours of treatment, wash the cells with PBS.
- Stain intracellular lipid droplets with Oil Red O.
- Quantify lipid accumulation by eluting the stain with isopropanol and measuring the absorbance at 510 nm.
- Alternatively, use a fluorescent dye like Nile Red and quantify fluorescence intensity.
5. Molecular Analysis:
- Lyse the cells to extract protein and RNA.
- Perform Western blotting to analyze the expression of key proteins involved in fatty acid synthesis (e.g., FASN) and autophagy (e.g., p-AMPK, LC3-II/LC3-I).[3]
- Perform qRT-PCR to analyze the expression of relevant genes.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: Hypothesized appetite suppression pathway of this compound.
Caption: Key signaling pathways in NAFLD amelioration by Semen Cassiae.
Caption: Workflow for in vivo evaluation of this compound in NAFLD.
The existing literature strongly supports the therapeutic potential of Semen Cassiae in metabolic diseases. The identification of this compound as a potential 5-HT2C agonist through computational methods provides a compelling, specific hypothesis to be tested.[1][2] Future research should focus on isolating pure this compound and validating its effects using the in vivo and in vitro protocols outlined above. Such studies will be crucial to determine if this compound is indeed a key active component responsible for the anti-obesity and hepatoprotective effects observed with the whole extract, paving the way for its potential development as a novel therapeutic agent for metabolic diseases.
References
- 1. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cassiae Semen improves non-alcoholic fatty liver disease through autophagy-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotective effects of Cassia semen ethanol extract on non-alcoholic fatty liver disease in experimental rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mode-of-action of Cassia auriculata via in silico and in vivo studies towards validating it as a long term therapy for type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Inhibitory Effect of Cassiaside B2 on Monoamine Oxidase A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the inhibitory effects of Cassiaside B2, a natural naphthopyrone glycoside, on human monoamine oxidase A (MAO-A). Monoamine oxidase A is a crucial enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Its inhibition is a validated strategy for the treatment of depression and other neurological disorders. This compound has been identified as a selective inhibitor of MAO-A.[1] These application notes offer detailed protocols for in vitro characterization of this compound's inhibitory activity, including the determination of its IC50, selectivity, and mechanism of inhibition. Furthermore, a general protocol for preliminary in vivo assessment of its effects on brain monoamine levels is provided. The included data tables and diagrams are intended to facilitate experimental design and data interpretation for researchers exploring the therapeutic potential of this compound and related compounds.
Introduction
Monoamine oxidase A (MAO-A) is a flavoenzyme located on the outer mitochondrial membrane that plays a critical role in the catabolism of monoamine neurotransmitters.[1] Dysregulation of MAO-A activity has been implicated in the pathophysiology of major depressive disorder, anxiety disorders, and other neurological conditions. Consequently, the development of MAO-A inhibitors has been a significant focus of pharmaceutical research. Natural products represent a rich source of novel chemical scaffolds for drug discovery. This compound, isolated from the seeds of Cassia obtusifolia, has been identified as an inhibitor of human MAO-A (hMAO-A).[2][3] This document outlines a step-by-step guide for the comprehensive investigation of this compound's effects on MAO-A.
Data Presentation
The inhibitory activity of this compound and its related compounds against human monoamine oxidases A and B is summarized in the table below. This data has been compiled from in vitro studies and highlights the selective inhibition of MAO-A by this compound.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds on Human MAO-A and MAO-B.
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-A (IC50 hMAO-B / IC50 hMAO-A) |
| This compound | 40.65 ± 0.75 | 199.36 ± 1.53 | 4.90 |
| Rubrofusarin | 5.90 ± 0.99 | - | - |
| Rubrofusarin 6-O-β-d-gentiobioside | >100 | - | - |
| Rubrofusarin triglucoside | >100 | - | - |
| Clorgyline (Reference MAO-A inhibitor) | - | - | - |
| Selegiline (Reference MAO-B inhibitor) | - | - | - |
Data extracted from Paudel et al., 2019.[1][4] The study indicates that while rubrofusarin shows potent hMAO-A inhibition, its glycosylated forms, including this compound, have reduced activity.[4]
Experimental Protocols
In Vitro Determination of IC50 for this compound against hMAO-A
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-A.
Materials:
-
Recombinant human MAO-A (hMAO-A)
-
This compound
-
MAO-A substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Positive control inhibitor (e.g., Clorgyline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Prepare similar dilutions for the positive control, clorgyline.
-
Enzyme Preparation: Dilute the hMAO-A enzyme stock in cold assay buffer to the desired working concentration.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the appropriate this compound dilution or control solution.
-
Add 160 µL of the diluted hMAO-A enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MAO-A substrate solution to each well.
-
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for kynuramine metabolite, Ex/Em = 310/400 nm) in a kinetic mode for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound and the controls.
-
Normalize the reaction rates to the vehicle control (DMSO) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Kinetic Parameters (Ki and Mechanism of Inhibition)
This protocol outlines the steps to determine the inhibition constant (Ki) and the mechanism of MAO-A inhibition by this compound.
Procedure:
-
Follow the general procedure for the IC50 determination.
-
Perform the assay with multiple concentrations of the MAO-A substrate and several fixed concentrations of this compound (typically below, at, and above its IC50 value).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the Ki value using appropriate secondary plots (e.g., a plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration for competitive inhibition).
-
In Vivo Assessment of this compound on Brain Monoamine Levels (General Protocol)
This protocol provides a general framework for a preliminary in vivo study in a rodent model to assess if this compound can modulate brain monoamine levels, which would be an expected consequence of MAO-A inhibition.
Materials:
-
This compound
-
Experimental animals (e.g., male C57BL/6 mice)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Anesthesia
-
Dissection tools
-
Homogenizer
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Brain tissue extraction buffers
Procedure:
-
Animal Dosing: Administer this compound orally or via intraperitoneal injection to a group of mice at a predetermined dose. A vehicle control group should receive the vehicle alone.
-
Tissue Collection: At a specific time point after dosing (e.g., 1, 2, or 4 hours), euthanize the animals and rapidly dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer and centrifuge to pellet cellular debris.
-
Neurotransmitter Analysis: Analyze the supernatant for the levels of serotonin, dopamine, norepinephrine, and their major metabolites (e.g., 5-HIAA, DOPAC, HVA) using an HPLC-ED system.
-
Data Analysis: Compare the monoamine and metabolite levels between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in monoamine levels and a decrease in their metabolites would suggest in vivo MAO-A inhibition.
Visualizations
Signaling Pathway of MAO-A and its Inhibition
Caption: MAO-A inhibition by this compound increases monoamine levels.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for characterizing this compound's MAO-A inhibition.
Conclusion
These application notes provide a framework for the detailed investigation of this compound as a monoamine oxidase A inhibitor. The provided protocols are based on established methodologies and can be adapted to specific laboratory settings. The quantitative data presented, along with the visual representations of the relevant biological pathway and experimental workflow, should serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of MAO-A-associated disorders.
References
- 1. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Synthesis and Evaluation of Cassiaside B2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the synthesis and biological evaluation of derivatives of Cassiaside B2, a naturally occurring naphthopyrone glycoside. This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A), as well as a 5-HT2C receptor agonist, suggesting its potential in the therapeutic areas of diabetes, neurological disorders, and conditions involving allergic responses. The following sections detail proposed synthetic strategies and established protocols for evaluating the biological activity of novel this compound analogs.
I. Synthesis of this compound Derivatives
The chemical modification of a complex natural product glycoside like this compound requires a strategic approach to achieve selectivity and preserve the core structure. The presence of multiple hydroxyl groups on both the naphthopyrone aglycone and the sugar moieties necessitates the use of protecting group strategies to direct modifications to specific positions. Below are generalized protocols for the synthesis of this compound derivatives through selective acylation and etherification.
General Workflow for Synthesis and Evaluation
The overall process for developing and testing new this compound derivatives can be visualized as a multi-step workflow, from initial synthesis to comprehensive biological characterization.
Troubleshooting & Optimization
Troubleshooting guide for inconsistent results in Cassiaside B2 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cassiaside B2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia (also known as Senna obtusifolia). Its primary reported biological activities include:
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for type 2 diabetes and obesity research.
-
Inhibition of human Monoamine Oxidase A (hMAO-A) : hMAO-A is an enzyme that degrades monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Its inhibition can lead to increased levels of these neurotransmitters in the brain, which is relevant for neurological and psychiatric research.
-
5-HT2C Receptor Agonism : The 5-HT2C receptor is a serotonin receptor subtype involved in the regulation of appetite, mood, and other central nervous system functions.
-
Anti-allergic Properties : this compound has been reported to have anti-allergic effects, potentially through the stabilization of mast cells and inhibition of histamine release.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For long-term storage, it is recommended to store the powdered form at -20°C for up to two years. If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q3: Are there any known structural features of this compound that might affect its activity?
Yes, this compound is a glycoside of the aglycone rubrofusarin. Studies have shown that the glycosylation of rubrofusarin can reduce its inhibitory activity against PTP1B and hMAO-A compared to the aglycone form. However, glycosylation may also play a role in reducing toxicity. This is an important consideration when interpreting results and comparing them to studies using related compounds.
Troubleshooting Guide
Inconsistent PTP1B or hMAO-A Inhibition Assay Results
Q: My IC50 values for this compound in our PTP1B/hMAO-A inhibition assay are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors. Here is a checklist of potential issues to troubleshoot:
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Compound Solubility : Ensure that this compound is fully dissolved in your chosen solvent before diluting it into the assay buffer. Precipitation of the compound will lead to a lower effective concentration and thus, inaccurate results. Consider using a small percentage of DMSO in your final assay volume, but be sure to include a vehicle control to account for any solvent effects.
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Enzyme Activity : The activity of PTP1B or hMAO-A can degrade over time. Use freshly prepared or properly stored enzyme aliquots for each experiment. Avoid repeated freeze-thaw cycles.
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Assay Conditions : Enzymes are sensitive to pH, temperature, and ionic strength. Ensure that your assay buffer is at the correct pH and that the temperature is consistent throughout the experiment. Use pre-warmed buffers and plates.
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Substrate Concentration : The IC50 value of an inhibitor can be dependent on the substrate concentration, especially for competitive inhibitors. Use a consistent substrate concentration, ideally at or below the Km value, for reproducible results.
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Incubation Times : Pre-incubation of the enzyme with the inhibitor before adding the substrate can be critical. Ensure that the pre-incubation and reaction times are consistent across all experiments.
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Target | Reported IC50 | Notes |
| This compound | PTP1B | >100 µM | Glycosylation appears to reduce activity. |
| Rubrofusarin (Aglycone) | PTP1B | 16.95 ± 0.49 µM | The aglycone is a more potent inhibitor. |
| Ursolic Acid (Control) | PTP1B | 2.29 ± 0.04 µM | A common reference inhibitor for PTP1B. |
| This compound | hMAO-A | 40.65 ± 0.75 µM | Moderate inhibitory activity. |
| Rubrofusarin (Aglycone) | hMAO-A | 5.90 ± 0.99 µM | The aglycone shows more potent inhibition. |
| Deprenyl HCl (Control) | hMAO-A | 10.23 ± 0.82 µM | A reference drug for hMAO inhibition. |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.
-
Reagents and Materials :
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Human recombinant PTP1B enzyme
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PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
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p-Nitrophenyl phosphate (pNPP) as the substrate
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This compound and a positive control inhibitor (e.g., Ursolic Acid)
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96-well microplate
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Microplate reader
-
-
Procedure :
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Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
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In a 96-well plate, add 10 µL of the diluted this compound, positive control, or vehicle control (DMSO in assay buffer) to respective wells.
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Add 80 µL of the PTP1B enzyme solution (at a pre-determined optimal concentration) to each well.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
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Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
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Calculate the reaction velocity (rate of change in absorbance) for each concentration.
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Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
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Signaling Pathways and Logical Relationships
Diagram 1: PTP1B Inhibition and Insulin Signaling
Caption: PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS), downregulating the signaling pathway that leads to glucose uptake. This compound inhibits PTP1B, thereby enhancing insulin signaling.
Diagram 2: hMAO-A Inhibition and Neurotransmitter Levels
Caption: hMAO-A is responsible for the degradation of monoamine neurotransmitters. This compound inhibits hMAO-A, leading to an increase in the synaptic levels of these neurotransmitters.
Diagram 3: 5-HT2C Receptor Agonism Signaling Cascade
Caption: As a 5-HT2C receptor agonist, this compound activates the Gq protein-coupled signaling pathway, leading to the generation of second messengers IP3 and DAG, which in turn trigger downstream cellular responses.
Diagram 4: Anti-allergic Action via Mast Cell Stabilization
Optimizing the extraction yield of Cassiaside B2 from natural sources.
Technical Support Center: Optimizing Cassiaside B2 Extraction
Welcome to the technical support center for the optimization of this compound extraction from natural sources, primarily Cassia obtusifolia (Semen Cassiae) and Cassia tora seeds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for extracting this compound?
This compound is a naphthopyrone glycoside primarily isolated from the seeds of Cassia obtusifolia and Cassia tora.[1][2] These seeds are widely used in traditional medicine and are the most commercially viable sources for this compound.[3]
Q2: Which extraction method offers the highest yield for glycosides like this compound?
Modern extraction techniques generally offer higher efficiency and yield in less time compared to traditional methods.[4][5]
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Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly efficient, reducing extraction time and solvent consumption.[6][7][8][9]
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Supercritical Fluid Extraction (SFE) with a co-solvent is a green, highly selective method that yields clean extracts but requires specialized equipment.[10][11][12]
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Conventional Solvent Extraction (e.g., Soxhlet, reflux, maceration) using solvents like methanol or ethanol is effective but often requires longer extraction times and larger solvent volumes.[13][14]
Q3: How does pre-treatment of the Cassia seeds affect extraction yield?
Proper pre-treatment is critical for maximizing yield:
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Grinding/Pulverization: Reducing the particle size of the seeds increases the surface area available for solvent interaction, significantly improving extraction efficiency.[13]
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Defatting: Cassia seeds contain 5-7% fats.[3] Removing these lipids with a non-polar solvent (like chloroform or hexane) prior to the main extraction can prevent interference and improve the purity of the final extract.
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Roasting: Roasting can alter the chemical profile of the seeds. While sometimes used for traditional preparations, it may degrade glycosides like this compound. The antioxidant properties of water extracts from Cassia tora have been shown to decrease with roasting.[15] For isolating specific glycosides, using unroasted seeds is generally recommended.
Q4: What is the best way to quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound. A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and acid (e.g., acetic acid), with detection at a specific UV wavelength, such as 278 nm. Establishing a standard curve with a purified this compound reference is essential for accurate concentration determination.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Problem 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Wall Disruption | Ensure the seed material is ground to a fine, consistent powder. A smaller particle size increases the surface area for extraction. |
| Improper Solvent Choice | This compound is a glycoside, soluble in polar solvents like methanol, ethanol, and water.[2] If using a solvent mixture (e.g., ethanol-water), optimize the ratio. A 60-70% ethanol solution is often more effective than absolute ethanol.[8][12] |
| Suboptimal Extraction Parameters | Optimize time, temperature, and solid-to-liquid ratio. For UAE and MAE, power and frequency are also key. Use a systematic approach like a Response Surface Methodology (RSM) to find the optimal conditions.[6][7][16] |
| Compound Degradation | High temperatures or prolonged extraction times can lead to the degradation of thermolabile glycosides.[7] Consider using methods with lower temperature profiles like SFE or optimizing UAE/MAE to reduce exposure time. |
| Incomplete Extraction | Perform sequential extractions (i.e., re-extract the solid residue with fresh solvent 2-3 times) and combine the filtrates to ensure maximum recovery. |
Problem 2: Impure Final Product
| Potential Cause | Troubleshooting Step |
| Co-extraction of Lipids | Defat the powdered seeds with a non-polar solvent (e.g., hexane, petroleum ether) before proceeding with the primary polar solvent extraction. |
| Co-extraction of Pigments & Other Compounds | The crude extract will contain numerous compounds.[1] Purification is necessary. Use techniques like column chromatography (e.g., silica gel, Sephadex) or preparative HPLC to isolate this compound from other naphthopyrones, anthraquinones, and flavonoids.[2][3] |
| Solvent Contamination | Ensure high-purity (e.g., HPLC grade) solvents are used, especially for the final purification and analysis steps, to avoid introducing contaminants. |
Below is a troubleshooting workflow to help diagnose the cause of low extraction yield.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
The following diagram outlines a general workflow for the extraction and purification of this compound.
Caption: General experimental workflow for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.[8] It is rapid and efficient.
Methodology:
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Preparation: Grind dried, defatted Cassia seeds to a powder (40-60 mesh).
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Mixing: Place 10 g of the seed powder into a flask with 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).[7]
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Sonication: Submerge the flask in an ultrasonic bath. Perform the extraction under the following optimized conditions:
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Recovery: After extraction, filter the mixture through Whatman No. 1 paper.
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Re-extraction: Re-extract the solid residue under the same conditions to maximize yield.
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Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, leading to a very rapid extraction process.[4][17]
Methodology:
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Preparation: Use 10 g of finely powdered, defatted Cassia seeds.
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Mixing: Place the powder in a specialized microwave extraction vessel with 510 mL of water (a 1:51 ratio of water to raw material).[6]
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Extraction: Place the vessel in a microwave reactor equipped with a reflux condenser.[9] Apply the following conditions, which have been optimized for extracting polysaccharides from Cassia seeds and serve as an excellent starting point:
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Recovery: Allow the mixture to cool, then filter to separate the extract from the solid residue.
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Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 3: Conventional Solvent Reflux Extraction
This is a traditional and widely accessible method for extraction.
Methodology:
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Preparation: Defat 100 g of powdered Cassia seeds with chloroform in a Soxhlet apparatus.
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Extraction: Transfer the defatted seed powder to a round-bottom flask. Add 1 L of methanol (1:10 sample-to-solvent ratio).[13]
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Reflux: Heat the mixture to the boiling point of methanol (approx. 65°C) and maintain a gentle reflux for 2 hours.[13]
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Recovery: After cooling, vacuum-filter the solution to remove the solid material.
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Concentration: Evaporate the excess methanol using a rotary evaporator. The resulting solution can be further dried (e.g., via freeze-drying) to obtain the crude extract.[13]
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on available equipment, desired efficiency, and environmental considerations. The table below summarizes key parameters for different techniques.
| Feature | Conventional (Reflux) | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Principle | Solvent percolation at boiling point | Acoustic cavitation | Dielectric heating | Dissolution in a supercritical fluid |
| Typical Solvent | Methanol, Ethanol[13] | 60-70% Ethanol[7][8] | Water, Ethanol[6][9] | Supercritical CO₂ with co-solvent (e.g., ethanol)[11][12] |
| Time | Long (2-15 hours)[13][17] | Short (20-40 mins)[7][8] | Very Short (5-40 mins)[6][9] | Moderate (30-120 mins) |
| Temperature | High (Solvent BP) | Low to Moderate (30-70°C)[7][16] | High (internally) | Low (40-65°C)[12][18] |
| Yield Efficiency | Moderate | High[8] | Very High[6][17] | High & Selective[12] |
| Pros | Simple equipment, well-established | Fast, high efficiency, good for thermolabile compounds | Extremely fast, high efficiency, low solvent use[4] | "Green" solvent, high purity extract, tunable selectivity[11] |
| Cons | Long duration, large solvent volume, potential thermal degradation | Specialized equipment needed | Specialized equipment, potential for localized overheating | High capital cost, complex operation |
References
- 1. What is Cassia Seed Extract? Definition, Types, History and Nutritional Value. [greenskybio.com]
- 2. This compound | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. thepab.org [thepab.org]
- 5. Microwave assisted extraction of phytochemicals from bark of Cassia occidentalis L. [gresis.osc.int]
- 6. Extraction Optimization, Structural Characterization, and Antioxidant Activities of Polysaccharides from Cassia Seed (Cassia obtusifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Celastrus hindsii Leaves Using Response Surface Methodology and Evaluation of Their Antioxidant and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sardabiopolymers.com [sardabiopolymers.com]
- 11. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Green Extraction of Polyphenols from Cassia javanica L. Petals for Their Application in Sunflower Oil: Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. EP2411030A1 - Process for the preparation of herbal extract of cassia tora leaves for treating anxiety disorders - Google Patents [patents.google.com]
- 16. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thesis.unipd.it [thesis.unipd.it]
Methods to prevent the degradation of Cassiaside B2 during storage and experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Cassiaside B2 degradation during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The quantitative data and some specific protocols provided here are based on studies of sennosides (Sennoside A and B), which are structurally and chemically similar anthraquinone glycosides isolated from Cassia (Senna) species. These recommendations should serve as a strong starting point for developing your own stability protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: Based on data from related anthraquinone glycosides, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), suboptimal pH, and elevated temperatures. Enzymatic degradation can also be a factor in less purified samples or certain biological matrices.
Q2: How should I store my solid this compound powder for long-term and short-term use?
A2: For long-term storage, solid this compound should be stored at -20°C in a light-resistant, airtight container. For short-term use, storage at 2-8°C is acceptable, provided the compound is protected from light and moisture.
Q3: My this compound solution seems to be losing potency over a short period. What could be the cause?
A3: Rapid loss of potency in solution is likely due to photodegradation and/or pH-dependent hydrolysis. Aqueous solutions of similar compounds are particularly susceptible to degradation when exposed to ambient light. The pH of your solvent system can also significantly impact stability.
Q4: What is the optimal pH for storing this compound in solution?
A4: Studies on sennosides indicate that the best stability in aqueous solutions is achieved at a pH of 6.5.[1] Stability decreases significantly in alkaline conditions (pH 8.0 and above).[1]
Q5: Are there any solvents or additives that can enhance the stability of this compound in solution?
A5: Yes, the choice of solvent is critical. For analytical purposes, a solution of 0.1% phosphoric acid in acetonitrile (4:1) has been shown to suppress the degradation of sennoside B, even at 37°C.[2] For biological experiments, preparing fresh solutions in a buffer at pH 6.5 is recommended. The use of antioxidants has been suggested for flavonoid glycosides, a related class of compounds, to prevent oxidative degradation, though specific data for this compound is not available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my chromatogram (HPLC/UPLC) after sample preparation. | Degradation of this compound into byproducts. | 1. Prepare samples immediately before analysis.2. Work under reduced light conditions (e.g., use amber vials, turn off unnecessary lights).3. Use a stabilizing solvent system, such as 0.1% phosphoric acid in acetonitrile (4:1).4. Ensure the pH of your sample and mobile phase is optimal (around 6.5). |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | 1. Prepare stock solutions in a stable solvent (e.g., DMSO) and store at -20°C.2. Make fresh dilutions into your aqueous assay buffer immediately before each experiment.3. Minimize the exposure of the compound in the assay medium to light, especially if the experiment is lengthy.4. Conduct a time-course experiment to determine the stability of this compound in your specific assay conditions. |
| Color change observed in this compound solution. | Likely photodegradation or pH-induced degradation. | 1. Discard the solution.2. In the future, store all solutions in amber glass containers or wrap containers in aluminum foil.3. Verify the pH of your solvent or buffer system. |
Quantitative Stability Data (Based on Sennosides)
Table 1: Effect of pH on the Stability of Sennosides in Aqueous Solution at Room Temperature
| pH | t90 (Time for 10% degradation) |
| 6.5 | 8.4 months |
| 8.0 | 2.5 months |
| Data from Lainonen et al., 1988.[1] |
Table 2: Effect of Light Exposure on Sennosides in Solution at Room Temperature
| Condition | % Degradation | Time |
| Visible Light Exposure | 20% - 60% | 1 day |
| Visible Light Exposure | up to 2.5% | 1 hour |
| Protected from Light | Stable | 14 days |
| Data from Request PDF.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution for Analytical Use
Objective: To prepare a this compound stock solution with enhanced stability for use in HPLC/UPLC analysis.
Materials:
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This compound powder
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Acetonitrile (HPLC grade)
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Phosphoric acid (85%)
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Ultrapure water
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Volumetric flasks (amber glass)
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Pipettes
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Analytical balance
Procedure:
-
Prepare the stabilizing solvent: a. Add 1 mL of phosphoric acid to 999 mL of ultrapure water to make a 0.1% solution. b. Mix 4 parts of the 0.1% phosphoric acid solution with 1 part acetonitrile (e.g., 80 mL of 0.1% phosphoric acid and 20 mL of acetonitrile).
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Accurately weigh the desired amount of this compound powder.
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Transfer the powder to an amber volumetric flask.
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Add a small amount of the stabilizing solvent to dissolve the powder, using sonication if necessary.
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Once dissolved, bring the solution to the final volume with the stabilizing solvent.
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Store the stock solution at 2-8°C, protected from light. For longer-term storage, aliquot and freeze at -20°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a crucial step in drug development as per ICH guidelines.
Materials:
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This compound
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Hydrochloric acid (HCl), 1M
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Sodium hydroxide (NaOH), 1M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC or UPLC system with a PDA or UV detector
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pH meter
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Water bath or oven
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Photostability chamber
Procedure:
-
Acid Hydrolysis: a. Dissolve this compound in a suitable solvent and add 1M HCl. b. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8 hours). c. At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute for analysis.
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Base Hydrolysis: a. Dissolve this compound in a suitable solvent and add 1M NaOH. b. Keep the solution at room temperature for a defined period. c. At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute for analysis.
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Oxidative Degradation: a. Dissolve this compound in a suitable solvent and add 3% H₂O₂. b. Keep the solution at room temperature, protected from light, for a defined period. c. Withdraw samples at various time points for analysis.
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Thermal Degradation: a. Store solid this compound powder in an oven at an elevated temperature (e.g., 80°C). b. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.
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Photodegradation: a. Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. b. Simultaneously, keep a control sample in the dark. c. Analyze both samples at various time points.
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Analysis: a. Analyze all samples by a suitable HPLC/UPLC method. b. Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Logical relationships between storage forms, degradation factors, and prevention methods.
Caption: A typical experimental workflow for a forced degradation study.
Caption: A simplified degradation pathway for sennosides, a model for this compound.
References
Addressing challenges with the stability of Cassiaside B2 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing challenges with the stability of Cassiaside B2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a complex naphthopyrone O-glycoside isolated from the seeds of Cassia obtusifolia L.[1] It is investigated for various potential therapeutic applications, including its effects on metabolic disorders.
Q2: What are the recommended solvents for dissolving this compound?
Recommended solvents for this compound include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] The choice of solvent will depend on the specific experimental requirements. For cell-based assays, it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
Q3: What are the ideal storage conditions for this compound in its solid form and in solution?
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Solid Form: When stored as a solid, this compound should be kept in a tightly sealed vial at 2-8°C for up to 24 months.
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In Solution: It is highly recommended to prepare and use solutions on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1]
Q4: What are the primary factors that can affect the stability of this compound in solution?
Based on the behavior of similar glycosidic and naphthopyrone compounds, the primary factors affecting the stability of this compound in solution are likely to be:
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pH: Glycosidic bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.
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Light: The naphthopyrone core of this compound may be susceptible to photodegradation.
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Oxidizing Agents: The phenolic and other functional groups in the molecule may be prone to oxidation.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively reported, based on its structure, two primary degradation routes are plausible:
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Hydrolysis of the O-glycosidic bond: This would release the aglycone, rubrofusarin, and the sugar moieties. This is a common degradation pathway for many plant glycosides.
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Degradation of the naphthopyrone ring: The aglycone, rubrofusarin, or the entire this compound molecule may undergo degradation of the naphthopyrone ring system, potentially through oxidation or photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low bioactivity of this compound solution. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions for each experiment. - If using stored stock solutions, ensure they were aliquoted and stored at -20°C. - Perform a quick analytical check (e.g., HPLC) to confirm the concentration and integrity of your this compound stock. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of this compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution, ensuring it is compatible with your experimental system. - Consider using a different buffer system or adjusting the pH. |
| Change in color of the this compound solution over time. | Potential degradation of the naphthopyrone chromophore. | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store the solution at a lower temperature (2-8°C for short-term, -20°C for long-term). - Prepare fresh solutions before use. |
| Inconsistent experimental results between batches of this compound solution. | Variability in the preparation of the solution or degradation during storage. | - Standardize your solution preparation protocol. - Always use freshly prepared solutions or properly stored aliquots. - Qualify each new batch of this compound stock solution with an analytical method like HPLC. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To identify the potential degradation products and pathways of this compound and to develop a stability-indicating analytical method.
2. Materials:
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This compound
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HPLC grade methanol, acetonitrile, and water
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Formic acid or trifluoroacetic acid (for mobile phase)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV or PDA detector
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pH meter
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Thermostatic oven
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Photostability chamber
3. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
4. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Keep the solid this compound and the stock solution in an oven at 80°C for 48 hours.
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Photodegradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
5. Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. A general-purpose reverse-phase HPLC method can be developed using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be performed at the λmax of this compound.
6. Data Evaluation:
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Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
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Calculate the percentage of degradation of this compound.
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If possible, use LC-MS to identify the mass of the degradation products to propose their structures.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of expected stability based on the behavior of similar glycosidic compounds. This should be used as a guideline for experimental design.
| Parameter | Condition | Expected Stability of this compound (Qualitative) |
| pH | Acidic (pH 3-6) | Likely to be more stable. |
| Neutral (pH 7) | Moderate stability, potential for slow hydrolysis. | |
| Basic (pH > 8) | Likely to be less stable due to base-catalyzed hydrolysis. | |
| Temperature | -20°C (in solution) | High stability. |
| 2-8°C (in solution) | Moderate stability for short-term storage. | |
| Room Temperature | Lower stability, degradation may occur over hours to days. | |
| > 40°C | Rapid degradation is expected. | |
| Light | Protected from light | More stable. |
| Exposed to UV/Visible light | Potential for photodegradation of the naphthopyrone core. | |
| Oxidizing Agents | In the presence of oxidizing agents | Potential for oxidative degradation. |
Visualizations
References
Technical Support Center: Refining Cassiaside B2 Dosage for Optimal Therapeutic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cassiaside B2. The information aims to assist in refining experimental dosages to achieve optimal therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia.[1][2] Preclinical studies on related compounds from Cassia obtusifolia suggest potential therapeutic applications in areas such as inflammation, diabetes, and liver protection.[3][4]
Q2: What is the known mechanism of action for this compound and related compounds?
While specific high-throughput screening data on this compound is limited, studies on other glycosides from Cassia obtusifolia suggest they may exert their effects through the modulation of signaling pathways such as the JNK/ERK/MAPK pathway.[3] Additionally, compounds from this plant have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are relevant in metabolic disorders.[2]
Q3: Are there any established in vitro dosage ranges for this compound?
Q4: What are the potential challenges when working with natural product extracts like those containing this compound?
Working with natural product extracts can present challenges such as variability in compound purity, the presence of interfering substances, and the potential for pan-assay interference compounds (PAINS) that can lead to false-positive results. It is crucial to use highly purified this compound for accurate and reproducible results.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of this compound. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. | |
| No observable effect at expected concentrations | Low purity of the compound. | Verify the purity of your this compound sample using analytical techniques like HPLC. |
| Cell line is not responsive. | Confirm that the target pathway (e.g., MAPK signaling) is active in your cell line and consider using a positive control. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation period for your desired endpoint. | |
| Cell toxicity observed at low concentrations | Contamination of the compound or cell culture. | Test for mycoplasma and endotoxin contamination. Ensure aseptic techniques are followed. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). |
In Vivo Animal Studies
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy in animal models | Poor bioavailability of this compound. | Consider different routes of administration (e.g., oral gavage vs. intraperitoneal injection) and formulate the compound with a suitable vehicle to enhance absorption. |
| Inappropriate dosage. | Conduct a dose-ranging study to identify the effective dose. Start with doses extrapolated from in vitro effective concentrations. | |
| Animal model is not suitable. | Ensure the chosen animal model is relevant to the therapeutic area of interest and that the disease pathology can be modulated by the expected mechanism of action. | |
| Adverse effects observed in animals | High dosage. | Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle toxicity. | Run a vehicle-only control group to assess any adverse effects caused by the formulation. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for related compounds from Cassia obtusifolia to provide a potential starting point for experimental design.
Table 1: In Vitro Bioactivity of Compounds from Cassia obtusifolia
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Reference |
| Naphthopyrone Glycosides | Hepatoprotection | HepG2 | Up to 80 µM | [3] |
| Anthraquinones (Emodin) | PTP1B Inhibition | - | IC₅₀ available | [2] |
| Anthraquinones (Alaternin) | α-glucosidase Inhibition | - | IC₅₀ available | [2] |
| Ethanolic Extract | Anti-inflammatory | Wistar rats | 200 and 400 mg/kg (p.o.) |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is adapted from studies on inhibitors from natural products.
-
Reagents: PTP1B enzyme, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), this compound stock solution, and a positive control (e.g., ursolic acid).
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the this compound dilutions or control to the respective wells and incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 10 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Western Blot for MAPK Signaling Pathway
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of key MAPK proteins.
-
Cell Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in culture plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a predetermined time.
-
In some experiments, stimulate the cells with an agonist (e.g., LPS) to activate the MAPK pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effects of Cassiae Semen on mice with non-alcoholic fatty liver disease based on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
How to manage and account for batch-to-batch variability of Cassiaside B2.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and accounting for the batch-to-batch variability of Cassiaside B2.
Troubleshooting Guides
Q1: I'm seeing unexpected peaks in my HPLC chromatogram for a new batch of this compound. How do I identify them and what should I do?
A1: Unexpected peaks in your HPLC chromatogram can arise from several sources, including impurities from the isolation process, degradation products, or contaminants. Here’s a systematic approach to troubleshoot this issue:
Step 1: Initial Assessment
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Review the Certificate of Analysis (CoA): Compare the chromatogram from the CoA of the new batch with the previous batch. Note any new peaks or significant differences in the peak areas of existing minor peaks. Commercial suppliers of this compound often provide a CoA indicating a purity of ≥98% by HPLC and an NMR spectrum consistent with the structure.[1][2]
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Assess Peak Characteristics: Note the retention time, peak area, and peak shape of the unexpected peaks. This information will be crucial for identification and quantification.
Step 2: Impurity Identification
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Hypothesize Potential Impurities: this compound is a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia.[3] Common impurities could include structurally related anthraquinones (e.g., physcion, emodin, rhein, aloe-emodin, chrysophanol), other naphthopyrone glycosides, or degradation products.[4]
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LC-MS Analysis: The most effective way to identify unknown peaks is by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can provide the molecular weight of the compounds, which is a critical piece of information for identification. For details, see the "Detailed Experimental Protocol: LC-MS for Impurity Profiling of this compound" section below.
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Forced Degradation Studies: To determine if the unexpected peaks are degradation products, you can perform forced degradation studies on a reference batch of this compound. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. If the retention times of the generated peaks match the unexpected peaks in your new batch, it's likely they are degradation products.
Step 3: Quantification and Decision Making
-
Quantify the Impurities: Use the HPLC-UV method to quantify the percentage of each impurity relative to the main this compound peak.
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Assess the Impact: Based on the identity and quantity of the impurities, decide if the batch is suitable for your experiments. For example, if an impurity is a known bioactive compound, even in small amounts, it could interfere with your results.
Detailed Experimental Protocol: HPLC-UV for Purity Assessment of this compound
This protocol is a representative method for the purity assessment of this compound and may require optimization for your specific instrumentation and column.
Objective: To determine the purity of a this compound sample and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard (purity >98%)
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol or DMSO.
-
Prepare a stock solution of the test batch of this compound at 1 mg/mL in the same solvent.
-
Dilute both stock solutions to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B; 40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject the reference standard to determine the retention time of this compound.
-
Inject the test sample.
-
Identify the this compound peak in the test sample by comparing the retention time with the reference standard.
-
Calculate the purity of the test sample by dividing the peak area of this compound by the total peak area of all peaks in the chromatogram and multiplying by 100.
-
Q2: The retention time of my this compound peak is shifting between injections. What could be the cause?
A2: Retention time shifts can compromise the reliability of your results. The most common causes are related to the mobile phase, column, or pump.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition | - Ensure the mobile phase is freshly prepared and properly mixed. - If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Column Equilibration | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run. |
| Column Temperature | - Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times. |
| Flow Rate Fluctuation | - Check for leaks in the HPLC system. - Ensure the pump is delivering a consistent flow rate. |
| Column Contamination | - If the column is contaminated, it can affect the stationary phase chemistry. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
A1: The variability of natural products like this compound is influenced by several factors, including:
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Geographical and Environmental Factors: The location, climate, and soil conditions where the source plant (Cassia obtusifolia) is grown can affect the chemical composition of the seeds.
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Harvesting and Post-Harvest Processing: The time of harvest and how the seeds are dried and stored can impact the levels of this compound and other phytochemicals.
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Extraction and Purification Methods: Differences in the solvents, temperature, and chromatographic techniques used for extraction and purification can lead to variations in the final product's purity and impurity profile.[4]
Q2: How can batch-to-batch variability of this compound impact my experimental results?
A2: Uncontrolled variability can have significant consequences for your research:
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Inconsistent Biological Activity: If the purity of this compound varies between batches, or if there are different levels of bioactive impurities, you may observe inconsistent results in your biological assays.
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Poor Reproducibility: Using different batches of this compound with varying chemical profiles can make it difficult to reproduce your experimental findings, a cornerstone of the scientific method.
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Misinterpretation of Data: The presence of unknown, bioactive impurities could lead to the misinterpretation of experimental outcomes, attributing an effect to this compound when it is actually caused by a contaminant.
Q3: What are the best practices for storing and handling this compound to minimize degradation?
A3: To ensure the stability of this compound:
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Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage.
-
Solution Preparation: Prepare solutions fresh for each experiment. If you need to store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
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Solvent Choice: Use high-purity solvents for preparing solutions. DMSO and methanol are common choices. Be aware that some solvents can degrade over time and should be of high quality.
Q4: Are there regulatory guidelines I should be aware of when working with natural products like this compound in drug development?
A4: Yes, regulatory agencies like the FDA provide guidance for the development of botanical drugs. Key considerations include:
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Characterization: Thorough chemical characterization of the botanical product is required, including the identification and quantification of active constituents and any impurities.
-
Control of Raw Materials: Good Agricultural and Collection Practices (GACPs) are recommended to ensure the quality and consistency of the starting plant material.
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Manufacturing Controls: The manufacturing process should be well-controlled and validated to ensure batch-to-batch consistency of the final product.
Visualizations
Signaling Pathways
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS-1", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CassiasideB2 [label="this compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Insulin -> IR [label="Activates"]; IR -> IRS1 [label="Phosphorylates"]; IRS1 -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> GLUT4 [label="Promotes"]; PTP1B -> IR [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; PTP1B -> IRS1 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; CassiasideB2 -> PTP1B [label="Inhibits", arrowhead=tee, color="#5F6368"]; } dot Caption: PTP1B signaling pathway and the inhibitory action of this compound.
// Nodes Monoamines [label="Monoamines\n(Serotonin, Norepinephrine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAOA [label="Monoamine Oxidase A\n(MAO-A)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="Aldehydes + H2O2", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CassiasideB2 [label="this compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Monoamines -> MAOA [label="Substrate"]; MAOA -> Aldehydes [label="Catalyzes"]; Aldehydes -> OxidativeStress; CassiasideB2 -> MAOA [label="Inhibits", arrowhead=tee, color="#5F6368"]; } dot Caption: MAO-A signaling pathway and the inhibitory action of this compound.
Experimental Workflows
// Nodes Start [label="Receive New Batch of\nthis compound", shape=ellipse, fillcolor="#FBBC05"]; ReviewCoA [label="Review Certificate of Analysis"]; HPLC [label="Perform HPLC-UV Analysis\nfor Purity"]; PurityCheck [label="Purity ≥ 98%?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Perform LC-MS Analysis\nfor Impurity Identification"]; NMR [label="Perform NMR Analysis\nfor Structural Confirmation"]; Compare [label="Compare Data with\nReference Standard"]; DataMatch [label="Data Matches Reference?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accept [label="Accept Batch for Use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject Batch", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> ReviewCoA; ReviewCoA -> HPLC; HPLC -> PurityCheck; PurityCheck -> LCMS [label="Yes"]; PurityCheck -> Reject [label="No"]; LCMS -> NMR; NMR -> Compare; Compare -> DataMatch; DataMatch -> Accept [label="Yes"]; DataMatch -> Reject [label="No"]; } dot Caption: Quality control workflow for new batches of this compound.
// Nodes Start [label="Unexpected Peak in\nHPLC Chromatogram", shape=ellipse, fillcolor="#FBBC05"]; CheckMethod [label="Verify HPLC Method Parameters\n(Mobile Phase, Gradient, etc.)"]; MethodOK [label="Method Parameters Correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CorrectMethod [label="Correct Method Parameters"]; Rerun [label="Re-run Analysis"]; PeakPersists [label="Peak Still Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Identify Peak using LC-MS"]; Quantify [label="Quantify Peak Area"]; Assess [label="Assess Impact on Experiment"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMethod; CheckMethod -> MethodOK; MethodOK -> Rerun [label="Yes"]; MethodOK -> CorrectMethod [label="No"]; CorrectMethod -> Rerun; Rerun -> PeakPersists; PeakPersists -> LCMS [label="Yes"]; PeakPersists -> End [label="No"]; LCMS -> Quantify; Quantify -> Assess; } dot Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Cassiaside B2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the in vivo bioavailability of Cassiaside B2.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential therapeutic targets?
This compound is a naturally occurring anthraquinone glycoside found in plants of the Cassia genus. It is known to be an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A). Additionally, it acts as a 5-HT2C receptor agonist. These targets suggest its potential therapeutic applications in metabolic diseases like type 2 diabetes, neurological disorders, and conditions related to serotonin signaling.
Q2: Why is the oral bioavailability of this compound expected to be low?
Like many other anthraquinone glycosides, such as sennosides, this compound is a large, hydrophilic molecule. This characteristic limits its passive diffusion across the intestinal epithelium. Furthermore, glycosides are often subject to metabolism by the gut microbiota, which can transform them into their aglycones before absorption. While this is a necessary step for the pharmacological activity of some related compounds like sennosides, the overall absorption of the active moieties can be low and variable. For instance, a pharmacokinetic study on the structurally related sennoside B in rats revealed a low oral absolute bioavailability of 3.60%[1].
Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?
The main strategies to overcome the poor oral bioavailability of this compound and similar compounds fall into three categories:
-
Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its uptake by the intestinal mucosa.
-
Co-administration with Permeation Enhancers: These agents transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of large molecules like this compound.
-
Structural Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its transcellular absorption. The prodrug is then metabolized back to the active this compound in the body.
Troubleshooting Guides
Nanoformulation: Solid Lipid Nanoparticles (SLNs)
Issue: Low entrapment efficiency of this compound in SLNs.
-
Possible Cause: Poor miscibility of the hydrophilic this compound in the lipid matrix.
-
Troubleshooting Tip: Screen different lipids (e.g., glycerol monostearate, beeswax, Compritol®) to find one with better solubilizing capacity for this compound. You can also try adding a small amount of a co-solvent that is miscible with both the lipid and the compound during the formulation process, but ensure it is removed during the final steps.
-
-
Possible Cause: Suboptimal formulation or process parameters.
-
Troubleshooting Tip: Optimize the drug-to-lipid ratio. A very high drug loading can lead to drug expulsion from the lipid matrix. Also, adjust the homogenization and ultrasonication time and intensity to ensure the formation of a stable nanoemulsion before solidification.
-
Issue: Instability of the SLN dispersion (aggregation or particle size increase) during storage.
-
Possible Cause: Insufficient amount or inappropriate type of surfactant.
-
Troubleshooting Tip: Increase the concentration of the surfactant (e.g., Tween 80, Poloxamer 188) or use a combination of surfactants to provide better steric and electrostatic stabilization.
-
-
Possible Cause: Lipid polymorphism.
-
Troubleshooting Tip: The lipid may be recrystallizing into a more stable but less ordered form over time, leading to the expulsion of the drug. Storing the SLN dispersion at a lower temperature (e.g., 4°C) can slow down this process.
-
Co-administration with Permeation Enhancers
Issue: High variability in the in vivo absorption of this compound.
-
Possible Cause: Inconsistent concentration of the permeation enhancer at the site of absorption.
-
Troubleshooting Tip: Ensure that the formulation provides simultaneous release of this compound and the permeation enhancer. An enteric-coated formulation that releases its contents in the small intestine might provide more consistent results.
-
-
Possible Cause: Interaction of the permeation enhancer with food components.
-
Troubleshooting Tip: Conduct in vivo studies in fasted animals to minimize food effects. If the drug is intended for administration with food, the food effect should be systematically studied.
-
Issue: Signs of intestinal toxicity in animal studies.
-
Possible Cause: The concentration of the permeation enhancer is too high, leading to irreversible damage to the intestinal epithelium.
-
Troubleshooting Tip: Reduce the concentration of the permeation enhancer to the minimum effective level. It is crucial to perform histological examinations of the intestinal tissue to assess any potential damage. Consider using milder and safer permeation enhancers.
-
Structural Modification (Prodrug Approach)
Issue: The synthesized prodrug is not converting back to this compound in vivo.
-
Possible Cause: The chosen linker is too stable and not cleaved by the relevant enzymes in the body (e.g., esterases in the plasma or gut).
-
Troubleshooting Tip: Design the prodrug with a linker that is known to be susceptible to enzymatic cleavage. Conduct in vitro stability studies in plasma and liver homogenates to confirm the conversion of the prodrug to the parent compound.
-
-
Possible Cause: The prodrug is eliminated from the body before it can be converted.
-
Troubleshooting Tip: Analyze the pharmacokinetic profile of the prodrug itself. If it is cleared too rapidly, you may need to redesign the molecule to have a longer half-life.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Sennoside B in Rats Following Intravenous and Oral Administration.
This table presents data for sennoside B, a structurally related anthraquinone glycoside, which highlights the typically low oral bioavailability of this class of compounds. This data can serve as a baseline for comparison when evaluating bioavailability enhancement strategies for this compound.
| Parameter | Intravenous (IV) | Intragastric (Oral) |
| Dose | 1 mg/kg | 20 mg/kg |
| Cmax (µg/L) | 212.6 ± 50.9 | 14.06 ± 2.73 |
| Tmax (h) | - | 0.5 |
| AUC (µg·h/L) | 115.7 ± 29.8 | 83.3 ± 19.5 |
| Absolute Bioavailability (%) | - | 3.60 |
Data adapted from a study by an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method[1]. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This is a general protocol based on the hot homogenization and ultrasonication method, which should be optimized for this compound.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Weigh the selected lipid (e.g., glycerol monostearate) and dissolve this compound in the molten lipid at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanonization: Immediately subject the hot pre-emulsion to high-power ultrasonication (using a probe sonicator) for a defined period (e.g., 10-15 minutes) to reduce the droplet size to the nanometer range.
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Formation of SLNs: Quickly cool the resulting nanoemulsion in an ice bath to solidify the lipid droplets, forming the SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., SLN dispersion, solution with permeation enhancer, or prodrug solution) orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software. The absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Signaling Pathway and Experimental Workflow Diagrams
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Cassiaside B2-related research.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Solubility of this compound
Symptoms:
-
Precipitate forms in stock solutions or assay buffers.
-
Low or variable biological activity observed in experiments.
-
Difficulty in achieving desired concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent | This compound is a glycoside, which can affect its solubility. While specific solubility data for this compound is limited, for similar compounds, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on biological systems. |
| Low Temperature | Stock solutions stored at low temperatures may precipitate. Gently warm the solution to room temperature and vortex before use. |
| pH of the Buffer | The stability and solubility of glycosides can be pH-dependent. While specific data for this compound is not readily available, it is advisable to maintain a physiological pH (around 7.4) for your experimental buffers unless the specific assay protocol dictates otherwise. |
| Incorrect Storage | Prepare fresh dilutions from a high-concentration stock solution for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of stock solutions. |
Problem 2: Variability in Enzyme Inhibition Assays (PTP1B, MAO-A)
Symptoms:
-
Inconsistent IC50 values between experiments.
-
High background signal or noise in the assay.
-
Non-reproducible dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Enzyme Instability | Ensure the enzyme is properly stored and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Substrate Concentration | Use a substrate concentration at or below the Michaelis-Menten constant (Km) for competitive inhibitors to accurately determine the IC50 value. |
| Incubation Time | Optimize the incubation time to ensure the reaction is in the linear range. Very long incubation times can lead to substrate depletion or enzyme degradation. |
| Assay Interference | This compound, as a natural product, may interfere with the assay readout (e.g., absorbance or fluorescence). Run appropriate controls, such as testing the compound's effect on the assay endpoint in the absence of the enzyme. |
| Reagent Purity | Use high-purity reagents and enzymes to minimize variability. |
Problem 3: Unexpected or Off-Target Effects in Cell-Based Assays
Symptoms:
-
Cell toxicity at concentrations where specific activity is expected.
-
Activation or inhibition of signaling pathways not directly linked to the primary target.
-
Contradictory results between enzymatic and cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| Broad Target Specificity | Naphthopyrone glycosides, the class of compounds this compound belongs to, have been reported to modulate various signaling pathways, including Nrf2-mediated HO-1 activation and MAPK signaling.[1] It is crucial to consider that this compound may have targets other than PTP1B and MAO-A. |
| Cell Line Specificity | The observed effects can be dependent on the specific cell line used and its expression profile of various enzymes and receptors. |
| Compound Degradation | The stability of this compound in cell culture media over the course of the experiment is unknown. Degradation products may have different biological activities. Consider performing stability studies of this compound under your experimental conditions. |
| High Compound Concentration | High concentrations of any compound can lead to non-specific effects and cytotoxicity. It is important to determine the optimal, non-toxic concentration range for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is scarce, DMSO is the most common solvent for preparing high-concentration stock solutions of similar natural products. For aqueous working solutions, it is crucial to keep the final DMSO concentration low (e.g., <0.5%) to avoid solvent-induced artifacts in your experiments.
Q2: How should I store my this compound stock solutions?
A2: Aliquot your high-concentration stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, thaw the aliquot at room temperature and vortex thoroughly.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A3: A non-sigmoidal dose-response curve can be due to several factors, including compound precipitation at higher concentrations, compound instability, or complex biological effects such as off-target activities or cytotoxicity at higher doses. Carefully examine the solubility of this compound in your assay buffer at the concentrations tested and consider performing a cytotoxicity assay in parallel.
Q4: How can I be sure that the observed effect of this compound is due to the inhibition of my target enzyme and not an artifact?
A4: To validate your results, consider the following controls:
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Target Knockdown/Knockout: In cell-based assays, use siRNA or CRISPR to reduce the expression of the target enzyme and see if this occludes the effect of this compound.
-
Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection principle.
-
Direct Target Engagement Assay: If possible, use a method that directly measures the binding of this compound to its target protein in cells.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While specific off-target profiling of this compound is not extensively documented, related naphthopyrone glycosides from Cassia obtusifolia have been shown to modulate signaling pathways such as the Nrf2/HO-1 and MAPK pathways.[1] It is prudent to consider that this compound might have a broader pharmacological profile than just inhibiting PTP1B and MAO-A.
Quantitative Data
Table 1: Reported IC50 Values for this compound
| Target | IC50 (µM) | Selectivity Index (hMAO-B IC50 / hMAO-A IC50) |
| hMAO-A | 40.65 ± 0.75 | 4.90 |
| hMAO-B | 199.36 ± 1.53 |
Data from a study on compounds from Cassia obtusifolia seeds.
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Add 10 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 80 µL of the PTP1B enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution (pre-warmed to 37°C).
-
Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: MAO-A Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well microplate (UV-transparent)
-
Microplate reader with fluorescence or absorbance detection
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and low.
-
Add 20 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.
-
Add 160 µL of the MAO-A enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution.
-
Monitor the increase in absorbance or fluorescence resulting from the formation of 4-hydroxyquinoline over time at the appropriate wavelength (e.g., excitation 310 nm, emission 400 nm for fluorescence).
-
Calculate the rate of reaction for each well and determine the percentage of inhibition and IC50 value for this compound.
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay with this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Optimization of incubation times for Cassiaside B2 in enzyme inhibition assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing incubation times for Cassiaside B2 in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it primarily inhibit?
This compound is a naphthopyrone compound.[1] It is known to be an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and human Monoamine Oxidase A (hMAO-A).[2] Studies have also indicated its potential to inhibit other enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3]
Q2: Why is optimizing the incubation time for this compound with the target enzyme important?
Optimizing the incubation time is critical for determining the true potency and mechanism of inhibition.
-
Insufficient Incubation: May not allow for the inhibitor-enzyme binding to reach equilibrium, leading to an underestimation of the inhibitor's potency (an artificially high IC50 value).
-
Excessive Incubation: Can lead to enzyme denaturation or instability, causing a decrease in activity that is not related to the inhibitor.[4] This can result in an overestimation of the inhibitor's potency. For time-dependent inhibitors, the observed potency can shift with changes in pre-incubation time.[5]
Q3: What is a typical starting point for incubation time when first testing this compound?
A common starting point for pre-incubation of an enzyme with a small molecule inhibitor is between 15 to 30 minutes. However, the optimal time can vary significantly based on the specific enzyme and assay conditions. It is recommended to perform a time-course experiment to determine the ideal incubation period.
Q4: How does the mechanism of inhibition affect the incubation time strategy?
The inhibitor's mechanism of action (MOA) is a key factor.
-
Reversible, Competitive Inhibitors: These often bind rapidly to the enzyme's active site. Shorter incubation times may be sufficient to reach equilibrium.
-
Time-Dependent or Irreversible Inhibitors: These require longer incubation periods for the inhibitory effect to fully develop. The inhibition will increase with the length of pre-incubation.[5]
-
Tight-Binding Inhibitors: If this compound is a tight-binding inhibitor (where its affinity for the enzyme is close to the enzyme concentration in the assay), the IC50 value may shift depending on the enzyme concentration.[5] This necessitates careful control over both enzyme concentration and incubation time.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound incubation times.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Pipetting errors, especially with small volumes.[6]2. Incomplete mixing of reagents.3. Air bubbles in the wells.[6]4. Poor solubility of this compound. | 1. Use calibrated pipettes. Prepare a master mix for the reaction wherever possible.[6]2. Ensure all components are fully thawed and vortexed gently before use.[6]3. Pipette gently against the side of the well to avoid bubbles.[6]4. Dissolve this compound in a suitable solvent like DMSO and ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
| IC50 value decreases as pre-incubation time increases. | 1. This compound may be a time-dependent or slow-binding inhibitor.2. The compound or enzyme may be unstable under assay conditions over longer periods. | 1. This is expected for time-dependent inhibition.[5] Perform a full time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to characterize the time-dependency. Report the IC50 at a fixed, equilibrated time point.2. Run a control with the enzyme alone for the maximum incubation time to check for loss of activity. If the enzyme is unstable, shorten the incubation time or find conditions to stabilize it (e.g., adding glycerol, BSA). |
| No inhibition observed, or very weak inhibition (high IC50). | 1. Incorrect enzyme concentration (too high).2. Incubation time is too short for binding to occur.3. Inactive this compound or enzyme.4. Substrate concentration is too high, outcompeting the inhibitor. | 1. Reduce the enzyme concentration to ensure the assay is in the linear range of the reaction.2. Increase the pre-incubation time with the enzyme before adding the substrate.3. Verify the activity of the enzyme with a known control inhibitor. Check the purity and integrity of the this compound stock.4. Run the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[5] |
| Inconsistent results across different days. | 1. Reagents prepared fresh vs. from frozen stocks.2. Variation in temperature or pH.3. Instability of stock solutions. | 1. Use freshly prepared reagents whenever possible or validate the stability of frozen stocks with appropriate controls.[6][7]2. Ensure the buffer system is robust and that the temperature is precisely controlled for all incubations.3. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol: Determining Optimal Pre-incubation Time
This protocol outlines the steps to determine the ideal pre-incubation time of this compound with a target enzyme (e.g., PTP1B).
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the target enzyme (e.g., for PTP1B: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20).
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer.
-
This compound Stock: Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO. Create serial dilutions to achieve final desired concentrations.
-
Substrate Stock: Prepare a stock of a suitable substrate (e.g., for PTP1B: p-nitrophenyl phosphate (pNPP)).
-
-
Experimental Setup (96-well plate):
-
Design a plate layout with controls (no inhibitor, no enzyme) and varying pre-incubation time points (e.g., 0, 5, 15, 30, 60, 90 minutes).
-
For each time point, test a concentration of this compound expected to yield significant inhibition (e.g., near the expected IC50 or a fixed concentration like 10 µM).
-
-
Assay Procedure:
-
Add assay buffer to all wells.
-
Add the specified volume of this compound solution (or DMSO for control) to the appropriate wells.
-
Add the enzyme to all wells except the 'no enzyme' control. This starts the pre-incubation timer.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
At each designated time point, initiate the reaction by adding the substrate to the corresponding wells.
-
For the '0 minute' time point, add the substrate immediately before the enzyme.
-
Monitor the reaction progress by measuring the absorbance (or fluorescence) at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each condition.
-
Calculate the percent inhibition for each time point relative to the 'no inhibitor' control at that same time point.
-
Plot percent inhibition versus pre-incubation time. The optimal time is the point at which the inhibition level plateaus, indicating that the enzyme-inhibitor binding has reached equilibrium.
-
Data Presentation: Example Time-Course Data
| Pre-incubation Time (min) | Average Reaction Rate (mOD/min) | % Inhibition (at 10 µM this compound) |
| 0 | 9.5 | 5% |
| 5 | 7.2 | 28% |
| 15 | 5.1 | 49% |
| 30 | 4.8 | 52% |
| 60 | 4.7 | 53% |
| 90 | 4.0 (Enzyme activity starts to drop) | 51% (Potentially inaccurate) |
| Note: This is illustrative data. In this example, a 30-60 minute pre-incubation time appears optimal as inhibition has plateaued before enzyme instability becomes a factor. |
Visualizations
Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal enzyme-inhibitor pre-incubation time.
Troubleshooting Logic for Weak Inhibition
Caption: Decision tree for troubleshooting weak or absent enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 3. Structure Related Inhibition of Enzyme Systems in Cholinesterases and BACE1 In Vitro by Naturally Occurring Naphthopyrone and Its Glycosides Isolated from Cassia obtusifolia | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Validation & Comparative
Comparative analysis of the bioactivity of Cassiaside B2 and other naphthopyrone glycosides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Cassiaside B2 and other related naphthopyrone glycosides isolated primarily from Cassia species. Naphthopyrone glycosides are a class of phenolic compounds recognized for their diverse and potent therapeutic properties. This document synthesizes experimental data on their anti-diabetic, hepatoprotective, and anti-inflammatory effects, presenting quantitative data, outlining key experimental protocols, and visualizing the underlying molecular pathways.
Comparative Bioactivity Analysis
Naphthopyrone glycosides, including this compound, Cassiaside, Rubrofusarin-6-O-gentiobioside, and Toralactone-9-O-gentiobioside, exhibit a range of biological effects. Their shared naphthopyrone core structure, variously substituted with glycosidic moieties, is key to their activity. These compounds are predominantly isolated from the seeds of plants like Cassia obtusifolia and Cassia tora.[1][2][3][4]
A significant area of research for naphthopyrone glycosides is their potential in managing diabetes and related complications. Key mechanisms include the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and the formation of Advanced Glycation End Products (AGEs).
-
PTP1B and α-Glucosidase Inhibition: PTP1B is a negative regulator of insulin signaling, making its inhibition a target for type 2 diabetes treatment.[5] A study evaluating compounds from Cassia obtusifolia found that the naphthopyrone glycosides cassiaside and toralactone gentiobioside exhibited moderate inhibitory activity against PTP1B.[6] The same study noted that these compounds, along with others from the plant, also showed inhibitory activity towards α-glucosidase, an enzyme involved in carbohydrate digestion.[6][7] this compound, specifically, has been identified as a PTP1B inhibitor.[5][8]
-
Inhibition of Advanced Glycation End Products (AGEs): AGEs are implicated in diabetic complications. Three naphthopyrone glucosides—cassiaside, rubrofusarin-6-O-β-D-gentiobioside, and toralactone-9-O-β-D-gentiobioside—were isolated from Cassia tora seeds and showed inhibitory activity against AGEs formation in vitro.[3]
Table 1: Comparative Anti-Diabetic and Related Activities of Naphthopyrone Glycosides
| Compound | Bioactivity | Model | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| Cassiaside | PTP1B Inhibition | In vitro enzymatic assay | 48.55 | [6] |
| Toralactone gentiobioside | PTP1B Inhibition | In vitro enzymatic assay | 81.15 | [6] |
| Cassiaside | AGEs Formation Inhibition | In vitro BSA-glucose assay | >1000 µM | [3] |
| Rubrofusarin-6-O-β-D-gentiobioside | AGEs Formation Inhibition | In vitro BSA-glucose assay | 239.5 µM | [3] |
| Toralactone-9-O-β-D-gentiobioside | AGEs Formation Inhibition | In vitro BSA-glucose assay | 485.1 µM |[3] |
Oxidative stress is a key factor in liver damage. Several naphthopyrone glycosides demonstrate significant hepatoprotective effects by mitigating oxidative damage.
A study on glycosides from Cassia obtusifolia seeds, including rubrofusarin 6-O-β-D-apiofuranosyl-(1 → 6)-O-β-D-glucopyranoside (a compound structurally related to this compound) and rubrofusarin 6-O-β-gentiobioside, evaluated their protective effects against tert-butylhydroperoxide (t-BHP)-induced oxidative damage in human liver (HepG2) cells.[9] All tested glycosides ameliorated the increase in intracellular reactive oxygen species (ROS) and the decrease in glutathione levels, with rubrofusarin 6-O-β-gentiobioside being the most active.[9] This protection is mediated through the activation of the Nrf2/HO-1 signaling pathway and modulation of MAPK pathways.[9] Similarly, certain naphtho-γ-pyrone glycosides, including cassiaside and rubrofusarin-6-β-gentiobioside, have shown significant hepatoprotective effects against galactosamine-induced damage, with activity higher than the standard drug silybin.[4]
This compound and the related compound Cassiaside C2, isolated from C. obtusifolia, have been shown to inhibit histamine release from rat peritoneal mast cells, indicating potential anti-allergic activity.[10] The broader anti-inflammatory properties of Cassia species extracts are well-documented, suggesting that constituent compounds like naphthopyrone glycosides contribute to this effect by potentially inhibiting enzymes like phospholipase A2 and stabilizing lysosomal membranes.[11]
Signaling Pathways in Bioactivity
The hepatoprotective effects of these glycosides are linked to their ability to modulate key cellular signaling pathways that regulate oxidative stress and inflammation.
Pretreatment with naphthopyrone glycosides has been shown to increase the expression of Nuclear factor erythroid-2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins.[9] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[9] HO-1, in turn, helps protect cells from oxidative damage.[9]
Caption: Nrf2/HO-1 signaling pathway activation by naphthopyrone glycosides.
The mitogen-activated protein kinase (MAPK) pathways are crucial in cellular responses to stress. Naphthopyrone glycosides have been found to modulate these pathways by enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while promoting the dephosphorylation of p38, contributing to their protective effects.[9]
Caption: Modulation of MAPK signaling pathways by naphthopyrone glycosides.
Experimental Protocols
The following are summarized methodologies for key bioassays used to evaluate the activities of this compound and related compounds.
This assay quantifies the ability of a compound to inhibit the PTP1B enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM citrate, pH 6.0), EDTA, dithiothreitol (DTT), and the PTP1B enzyme.
-
Incubation: The test compound (e.g., this compound) is added to the mixture and incubated at 37°C for a specified time (e.g., 10 minutes).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Termination: The reaction is stopped after a second incubation period by adding a strong base (e.g., 10 M NaOH).
-
Measurement: The amount of p-nitrophenol produced is measured spectrophotometrically by reading the absorbance at 405 nm.[6] The percent inhibition is calculated relative to a control without the inhibitor.[7]
This cell-based assay assesses a compound's ability to protect liver cells from oxidative stress.
Caption: Experimental workflow for the in vitro hepatoprotection assay.
The protocol involves pretreating HepG2 cells with the test compounds, followed by inducing oxidative stress with t-BHP.[9] The protective effect is quantified by measuring the reduction in intracellular ROS levels, often using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).[9] Cell viability can also be assessed using methods like the MTT assay.
Conclusion
This compound and its related naphthopyrone glycosides represent a promising class of bioactive compounds with significant therapeutic potential, particularly in the areas of anti-diabetic and hepatoprotective applications. Comparative data reveals that while many compounds in this family share similar activities, their potency can vary based on their specific chemical structures. The primary mechanisms of action involve the inhibition of key metabolic enzymes and the modulation of cellular signaling pathways related to oxidative stress and inflammation, such as the Nrf2/HO-1 and MAPK pathways. Further research is warranted to isolate and characterize more of these compounds and to fully elucidate their structure-activity relationships for potential drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. longdom.org [longdom.org]
- 3. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 6. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]
- 11. Biochemical modes of action of Cassia occidentalis and Cardiospermum halicacabum in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PTP1B Inhibition: A Comparative Analysis of Cassiaside B2 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Tyrosine Phosphatase 1B Inhibitors with Supporting Experimental Data.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly in the fields of metabolic disease and oncology. As a key negative regulator of insulin and leptin signaling pathways, its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[1] This guide provides a comparative overview of Cassiaside B2 and other known PTP1B inhibitors, supported by experimental data and detailed methodologies to aid in the validation of their inhibitory effects.
Comparative Analysis of PTP1B Inhibitors
| Compound | Type | IC50 | Ki | Mechanism of Action |
| This compound | Natural Product | Not Available | Not Available | Not Available |
| Trodusquemine (MSI-1436) | Small Molecule | 1 µM[3] | Not Available | Allosteric, Non-competitive[3] |
| JTT-551 | Small Molecule | Not Available | 0.22 µM[3] | Not Available |
| DPM-1001 | Small Molecule | 100 nM[2][3] | Not Available | Non-competitive[2] |
| Ursolic Acid | Natural Product | 3.1 - 9.5 µM[4] | Not Available | Allosteric[5] |
| KQ-791 | Small Molecule | Not Available | Not Available | Competitive, Reversible |
| IONIS-PTP1BRx | Antisense Oligonucleotide | Not Applicable | Not Applicable | Reduces PTP1B expression |
| Ertiprotafib | Small Molecule | ~20 µM | Not Available | Not Available |
| Suramin | Small Molecule | ~9.5 µM | 5.5 µM | Competitive, Reversible |
| Vanadate | Small Molecule | Not Available | Not Available | Competitive |
Experimental Protocols for PTP1B Inhibition Assays
The validation of PTP1B inhibitors is predominantly conducted using in vitro enzymatic assays. A standard and widely adopted method involves the use of the substrate p-nitrophenyl phosphate (pNPP).
Standard PTP1B Inhibition Assay using pNPP
This colorimetric assay quantifies the enzymatic activity of PTP1B by measuring the hydrolysis of pNPP to p-nitrophenol (pNP), which can be detected spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[6]
-
p-nitrophenyl phosphate (pNPP) solution (substrate)[6]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Suramin, Vanadate)[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[6]
Procedure:
-
Preparation of Reagents: Prepare working solutions of the PTP1B enzyme, pNPP, test compound, and positive control in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).[6]
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 M NaOH).[6]
-
Measurement: Measure the absorbance of the produced pNP at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.
Visualizing Key Pathways and Processes
To better understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cassiaside B2 with Other Known hMAO-A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the human monoamine oxidase A (hMAO-A) inhibitory activity of Cassiaside B2 against a panel of other known natural and synthetic inhibitors. The data presented is compiled from various scientific publications to facilitate a comprehensive evaluation for research and drug development purposes.
Quantitative Comparison of hMAO-A Inhibitory Activity
The inhibitory potential of a compound against a specific enzyme is most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values of this compound and other selected hMAO-A inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Class | IC50 for hMAO-A (µM) | IC50 for hMAO-B (µM) | Selectivity Index (SI) for hMAO-A (IC50 hMAO-B / IC50 hMAO-A) | Source |
| This compound | Naphthopyrone Glycoside | 40.65 ± 0.75 | 199.36 ± 1.53 | 4.90 | [1] |
| Rubrofusarin | Naphthopyrone | 5.90 ± 0.99 | >100 | >16.9 | [1] |
| Obtusin | Anthraquinone | 0.17 ± 0.01 | >400 | >2352 | [1] |
| Alaternin | Anthraquinone | 5.35 ± 0.09 | 28.54 ± 0.65 | 5.33 | [1] |
| Aloe-emodin | Anthraquinone | 2.47 ± 0.14 | 15.62 ± 0.53 | 6.32 | [1] |
| Questin | Anthraquinone | 0.17 ± 0.01 | 4.65 ± 0.11 | 27.35 | [1] |
| Quercetin | Flavonoid | 1.52 | 28.39 | 18.68 | [2] |
| Myricetin | Flavonoid | 9.93 | 59.34 | 5.97 | [2] |
| Chrysin | Flavonoid | 0.25 | 1.04 | 4.16 | [2] |
| 3',4',7-trihydroxyflavone | Flavonoid | 7.57 ± 0.14 | >100 | >13.2 | [3] |
| Clorgyline | Synthetic (Irreversible) | 0.02 ± 0.00 | 1.93 ± 0.16 | 96.5 | [3][4] |
| Moclobemide | Synthetic (Reversible) | ~0.2 | - | - | [5] |
| Harmaline | β-carboline Alkaloid (Reversible) | 0.0023 | 59 | 25652 | [6] |
Experimental Protocols
The determination of hMAO-A inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most common method cited in the literature for this purpose is the kynuramine deamination assay.
Principle of the Kynuramine Deamination Assay
This assay relies on the enzymatic activity of MAO-A, which catalyzes the oxidative deamination of the substrate kynuramine. This reaction produces an unstable aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be monitored spectrophotometrically or fluorometrically, providing a measure of MAO-A activity. The presence of an inhibitor will reduce the rate of 4-hydroxyquinoline formation.
General Experimental Protocol for hMAO-A Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A is typically used as the enzyme source.
-
A stock solution of the substrate, kynuramine, is prepared in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Inhibitor Preparation:
-
Test compounds, including this compound and reference inhibitors, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the inhibitor stock solutions are prepared to test a range of concentrations.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format for high-throughput screening.
-
A reaction mixture is prepared containing the potassium phosphate buffer, the hMAO-A enzyme, and the desired concentration of the test inhibitor or vehicle control.
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Reaction Termination and Detection:
-
The reaction is stopped by the addition of a strong base (e.g., NaOH) or a strong acid (e.g., perchloric acid).
-
The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 380-400 nm.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the activity of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of Monoamine Oxidase A
Caption: Monoamine Oxidase A (hMAO-A) metabolic pathway and the point of inhibition.
Experimental Workflow for hMAO-A Inhibition Assay
Caption: A typical workflow for determining hMAO-A inhibition using the kynuramine assay.
References
- 1. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
- 2. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Reproducibility and Validation of Published Findings on Cassiaside B2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published biological activities of Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia. The objective is to present the available experimental data, detail the methodologies used in the original studies, and offer a clear overview of the compound's reported effects. To date, independent validation or direct reproducibility studies for the cited findings on this compound have not been prominently published. This guide, therefore, focuses on a comparative summary of the primary reports.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from published studies on the biological activities of this compound. This allows for a direct comparison of its potency across different molecular targets.
| Biological Activity | Target | Reported IC50 Value (μM) | Test System | Reference |
| Monoamine Oxidase A Inhibition | Human Monoamine Oxidase A (hMAO-A) | 40.65 ± 0.75 | Recombinant human MAO-A | [1] |
| Monoamine Oxidase B Inhibition | Human Monoamine Oxidase B (hMAO-B) | 199.36 ± 1.53 | Recombinant human MAO-B | [1] |
| Protein Tyrosine Phosphatase 1B Inhibition | Human Protein Tyrosine Phosphatase 1B (PTP1B) | Not explicitly provided for this compound alone, but tested as a naphthopyrone glycoside from C. obtusifolia | Recombinant human PTP1B | [2] |
| Anti-allergic Activity | Histamine Release from Mast Cells | No IC50 value reported. Described as inhibitory. | Rat peritoneal exudate mast cells | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and reproduction of scientific findings. Below are the protocols for the key experiments cited in the primary literature for this compound.
Human Monoamine Oxidase (hMAO) A and B Inhibition Assay
This protocol is based on the methodology described by Khan et al. (2019).[1]
-
Enzyme and Substrate: Recombinant human MAO-A and MAO-B were used as the enzyme sources. Kynuramine was used as the substrate for the hMAO-A assay, and benzylamine was used for the hMAO-B assay.
-
Assay Principle: The assay measures the fluorescence of the product formed from the deamination of the substrate by hMAO. The inhibitory effect of this compound is determined by quantifying the reduction in product formation.
-
Procedure:
-
A reaction mixture containing phosphate buffer (pH 7.4), the respective hMAO enzyme, and various concentrations of this compound was pre-incubated.
-
The reaction was initiated by the addition of the substrate (kynuramine for hMAO-A or benzylamine for hMAO-B).
-
The mixture was incubated at 37°C.
-
The reaction was terminated by the addition of a stop solution.
-
The fluorescence of the product was measured using a fluorescence spectrophotometer.
-
The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated from the dose-response curve.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
The following protocol is a generalized procedure based on studies of PTP1B inhibition by natural products, including those from Cassia obtusifolia.[2]
-
Enzyme and Substrate: Recombinant human PTP1B was used as the enzyme. p-Nitrophenyl phosphate (pNPP) served as the substrate.
-
Assay Principle: The assay measures the spectrophotometric absorbance of p-nitrophenol, the product of pNPP dephosphorylation by PTP1B. The inhibitory activity of this compound is determined by the decrease in the rate of product formation.
-
Procedure:
-
The reaction was conducted in a buffer solution (e.g., acetate buffer, pH 5.5) containing PTP1B and varying concentrations of this compound.
-
The mixture was pre-incubated at 37°C.
-
The reaction was started by adding the substrate, pNPP.
-
The reaction was allowed to proceed at 37°C.
-
The absorbance of the produced p-nitrophenol was measured at 405 nm using a microplate reader.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of Histamine Release from Mast Cells
This protocol is based on the initial report of the anti-allergic activity of this compound.[3]
-
Cell Source: Mast cells were collected from the peritoneal exudate of rats.
-
Assay Principle: The experiment measures the amount of histamine released from mast cells upon stimulation with an antigen-antibody complex. The inhibitory effect of this compound is assessed by the reduction in histamine release in its presence.
-
Procedure:
-
Rat peritoneal mast cells were isolated and purified.
-
The cells were sensitized with an appropriate antibody (e.g., anti-DNP IgE).
-
The sensitized cells were then challenged with the corresponding antigen (e.g., DNP-HSA) to induce histamine release.
-
In the test groups, the cells were pre-incubated with this compound at various concentrations before the antigen challenge.
-
The amount of histamine released into the supernatant was quantified using a standard method, such as the o-phthalaldehyde spectrofluorometric procedure.
-
The percentage of inhibition of histamine release was calculated by comparing the amount of histamine released in the presence and absence of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitors: A Source of Scaffold Molecules for Synthesis of New Multitarget Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Cassiaside B2: A Comparative Analysis of Binding Assays
For Immediate Release
A comprehensive review of binding assay data confirms the molecular targets of Cassiaside B2, a naturally occurring compound with therapeutic potential. This guide provides a detailed comparison of its binding affinity for key protein targets—Protein Tyrosine Phosphatase 1B (PTP1B), human Monoamine Oxidase A (hMAO-A), and the 5-Hydroxytryptamine 2C (5-HT2C) receptor—supported by available experimental data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and therapeutic application of this compound.
Executive Summary
This compound has been identified as a multi-target compound, exhibiting inhibitory effects on PTP1B and hMAO-A, and acting as a potential agonist for the 5-HT2C receptor. This guide synthesizes the current understanding of these interactions, presenting quantitative data from binding assays, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The compiled data aims to provide a clear, objective comparison of this compound's performance against other known modulators of these targets.
Comparative Binding Affinity of this compound
The following tables summarize the available quantitative data from binding assays for this compound and compares it with other relevant compounds.
Table 1: Inhibition of human Monoamine Oxidase A (hMAO-A) and B (hMAO-B) by this compound
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| This compound | 40.65 ± 0.75 | 199.36 ± 1.53 |
| Moclobemide | 0.11 ± 0.01 (Ki) | - |
| Clorgyline | 0.0026 ± 0.00033 | 1.93 ± 0.16 |
| Rasagiline | 9.25 ± 0.91 | 0.291 ± 0.032 |
Table 2: Comparative Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound | IC50 (µM) |
| Ursolic Acid | 3.1 - 3.6 |
| Ertiprotafib | ~5 |
| MSI-1436 | 0.1 |
| Cinnamic Acid Derivatives | 1.4 - 10.2 |
Table 3: Comparative Agonist Activity at the 5-HT2C Receptor
A computational docking study has predicted this compound to be a potent agonist of the 5-HT2C receptor.[1][2] However, experimental binding affinity data (e.g., Ki or EC50) is not currently available. The following data for known 5-HT2C agonists is provided for comparison.
| Compound | Ki (nM) |
| Serotonin | 11 |
| Lorcaserin | 13 |
| WAY-163909 | 10.5 |
| mCPP | 1.3 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound for hMAO-A.
Caption: Predicted agonistic effect of this compound on the 5-HT2C receptor signaling pathway.
Detailed Experimental Protocols
1. In Vitro human Monoamine Oxidase (hMAO) Inhibition Assay
This protocol is based on previously described methods for determining the inhibitory activity of compounds against hMAO-A and hMAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for hMAO-A)
-
Benzylamine (substrate for hMAO-B)
-
This compound (test compound)
-
Reference inhibitors (e.g., Clorgyline for hMAO-A, Pargyline for hMAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (hMAO-A or hMAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for hMAO-A or benzylamine for hMAO-B).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (General Protocol)
While specific experimental data for this compound is pending, the following is a general protocol for assessing PTP1B inhibition.
-
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) or a fluorescent phosphatase substrate
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Ursolic Acid)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
96-well microplates
-
Spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Add the PTP1B enzyme to each well of a 96-well plate.
-
Add the test compound or reference inhibitor to the designated wells and pre-incubate for a specified time at room temperature or 37°C.
-
Initiate the reaction by adding the substrate (e.g., pNPP).
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at the chosen temperature.
-
If using pNPP, stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at 405 nm. If using a fluorescent substrate, measure the fluorescence at the appropriate wavelengths.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
3. 5-HT2C Receptor Binding Assay (General Radioligand Protocol)
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
Radioligand (e.g., [³H]mesulergine)
-
Test compound (e.g., this compound)
-
Reference compounds (e.g., Serotonin, Lorcaserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like mianserin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In reaction tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, reference compound, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a defined temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The available data confirms that this compound is an inhibitor of hMAO-A. While its interaction with PTP1B and the 5-HT2C receptor is strongly suggested by the literature, further experimental validation through direct binding assays is warranted to quantify its potency and elucidate its precise mechanism of action at these targets. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers pursuing the development of this compound as a potential therapeutic agent for a range of disorders, including those related to neurodegenerative diseases, metabolic conditions, and appetite dysregulation. Future studies should focus on obtaining definitive binding affinities for PTP1B and the 5-HT2C receptor to complete the molecular target profile of this promising natural compound.
References
Unveiling the Therapeutic Potential of Cassiaside B2: A Comparative Analysis Against Standard Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, Cassiaside B2, a naturally occurring compound, is emerging as a subject of significant scientific interest. This guide offers a detailed comparison of the efficacy of this compound against standard therapeutic agents in key pharmacological areas, supported by available experimental data. The following analysis is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its potential applications.
Comparative Efficacy Overview
This compound has demonstrated notable activity as a monoamine oxidase A (MAO-A) inhibitor and has been associated with the anti-diabetic effects of Cassia occidentalis extracts, which are linked to the inhibition of protein tyrosine phosphatase 1B (PTP1B). This comparison guide delves into the available data to benchmark this compound against established drugs in these domains.
Inhibition of Monoamine Oxidase A (MAO-A)
MAO-A is a critical enzyme in the metabolism of neurotransmitters and a key target in the treatment of depression. The inhibitory potential of this compound against human MAO-A (hMAO-A) has been quantified and can be compared to the standard MAO-A inhibitor, moclobemide.
Table 1: In Vitro Inhibition of hMAO-A
| Compound | IC50 Value (µM) | Source(s) |
| This compound | 40.65 | [1] |
| Moclobemide | 6.1 - 10 | [2][3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that while this compound does inhibit hMAO-A, the standard therapeutic agent, moclobemide, is significantly more potent in vitro.
Anti-Diabetic Potential: A Look at Cassia occidentalis Extracts
An in vivo study on alloxan-induced diabetic rats demonstrated that an aqueous extract of Cassia occidentalis (200 mg/kg) led to a significant, dose-dependent reduction in blood glucose levels. After 21 days of treatment, a 56.96% decline in blood glucose was observed[4]. The study also noted that the extract promoted regeneration of pancreatic β-cells, an effect described as "comparable" to that of metformin[4][5].
For context, the standard PTP1B inhibitor, suramin, exhibits potent inhibition with IC50 values in the low micromolar range (e.g., 1.5 µM).
Experimental Protocols
In Vitro hMAO-A Inhibition Assay
The inhibitory activity of this compound against hMAO-A was determined using a standardized in vitro assay. The general protocol for such an assay involves:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Inhibitor Incubation: Various concentrations of the test compound (this compound) and a reference inhibitor (e.g., moclobemide) are pre-incubated with the enzyme for a specified period.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The product of the enzymatic reaction is measured, typically through fluorescence or absorbance, to determine the rate of reaction.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated from the dose-response curve.
Alloxan-Induced Diabetic Rat Model
The in vivo anti-diabetic activity of Cassia occidentalis extract was evaluated using an alloxan-induced diabetic rat model. A typical protocol for this model is as follows:
-
Induction of Diabetes: Diabetes is induced in healthy rats (e.g., Wistar or Sprague-Dawley strains) by a single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) after a period of fasting.
-
Confirmation of Diabetes: After a few days, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic and selected for the study.
-
Treatment: The diabetic rats are divided into groups and treated orally with the vehicle (control), the test extract (Cassia occidentalis), and a standard drug (e.g., metformin) for a defined period (e.g., 21 days).
-
Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period.
-
Histopathological Analysis: At the end of the study, pancreatic tissues may be collected for histopathological examination to assess the morphology of the islets of Langerhans and the regeneration of β-cells.
Visualizing the Mechanisms
To further elucidate the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: MAO-A Inhibition Pathway.
Caption: PTP1B's role in insulin signaling.
Caption: Alloxan-induced diabetic model workflow.
Conclusion
The available evidence suggests that this compound possesses inhibitory activity against MAO-A, although it is less potent than the standard drug moclobemide in vitro. In the context of diabetes, extracts of Cassia occidentalis containing this compound have demonstrated significant blood glucose-lowering effects and potential for pancreatic β-cell regeneration in animal models, with effects being qualitatively comparable to metformin.
Further research is warranted to isolate and evaluate the efficacy of pure this compound in vivo and to determine its specific inhibitory concentration against PTP1B. Such studies will be crucial in fully elucidating the therapeutic potential of this compound and its standing in comparison to current standard-of-care medications. This guide provides a foundational comparison to inform and direct future investigations in this promising area of natural product research.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 4. Effect of ethanolic extract of Cassia occidentalis Linn. for the management of alloxan-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic activity of Cassia occidentalis (Linn) in normal and alloxan-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Correlating the In Vitro and In Vivo Activities of Cassiaside B2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vitro and in vivo activities of Cassiaside B2, a naphthopyrone glycoside isolated from the seeds of Cassia obtusifolia. While research on this specific compound is emerging, this document synthesizes the available experimental data and provides context for its potential therapeutic applications.
In Vitro Activities of this compound
This compound has been investigated for several biological activities in vitro, primarily focusing on its role as an inhibitor of enzymes and its effects on cellular responses.
Enzyme Inhibition
A key reported activity of this compound is its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. However, its inhibitory potency is reported to be weak.
| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) |
| This compound | PTP1B | >100 | Ursolic Acid | 2.29 ± 0.04 |
| Rubrofusarin | PTP1B | 16.95 ± 0.49 | ||
| Rubrofusarin 6-O-β-d-glucopyranoside | PTP1B | 87.36 ± 1.08 |
Anti-allergic and Neuro-modulatory Potential
This compound has been identified as a potential anti-allergic agent and a modulator of neurotransmitter systems. It is described as an inhibitor of histamine release and a 5-HT2C receptor agonist.[1] However, quantitative experimental data to confirm the potency and efficacy of these activities are currently limited in the public domain. A computational molecular docking study has suggested that this compound may be a potent agonist of the 5-HT2C receptor, potentially mimicking the appetite-suppressing effects of drugs like lorcaserin.[2]
In Vivo Activities of this compound
Direct in vivo studies on isolated this compound are not extensively reported in the available literature. However, studies on extracts from Cassia species, which contain this compound, suggest potential anti-inflammatory and hepatoprotective effects. It is important to note that these effects cannot be solely attributed to this compound, as these extracts contain a multitude of other bioactive compounds.
Anti-inflammatory Effects
Extracts from Cassia species have demonstrated dose-dependent anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model.[3] These effects are often attributed to the presence of flavonoids and other phenolic compounds which can modulate inflammatory pathways. The precise contribution of this compound to these effects remains to be elucidated through studies using the purified compound.
Hepatoprotective Effects
Ethanol extracts of Cassia seeds have shown protective effects against liver injury induced by toxins like carbon tetrachloride in animal models.[4] The protective mechanism is suggested to be linked to the antioxidant properties of the extract's constituents. Further investigation is required to determine the specific hepatoprotective activity of isolated this compound.
Correlation and Future Directions
The currently available data suggests a potential disconnect between the observed in vitro and in vivo activities, primarily due to the lack of in vivo studies on the isolated this compound. While in vitro assays indicate specific molecular targets like PTP1B, the broader anti-inflammatory and hepatoprotective effects seen with Cassia extracts in vivo are likely the result of a synergistic action of multiple compounds.
Future research should focus on:
-
Conducting in vivo studies with purified this compound to establish its dose-dependent efficacy and pharmacokinetic profile for its anti-inflammatory and hepatoprotective activities.
-
Experimentally validating the hypothesized 5-HT2C receptor agonism and quantifying its binding affinity and functional activity.
-
Investigating the effect of this compound on specific signaling pathways, such as the NF-κB pathway, to elucidate the molecular mechanisms underlying its potential anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
PTP1B Inhibition Assay
This protocol is adapted from a general method for assessing PTP1B inhibition.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
This compound and reference inhibitor (e.g., Ursolic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over 30 minutes at 37°C.
-
The rate of pNPP hydrolysis is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Histamine Release Assay from Mast Cells
This protocol describes a general method for measuring histamine release from rat peritoneal mast cells.
Materials:
-
Rat peritoneal mast cells
-
Antigen (e.g., compound 48/80)
-
Tyrode's buffer
-
This compound and reference compound
-
Reagents for histamine quantification (e.g., o-phthalaldehyde)
-
Fluorometer
Procedure:
-
Isolate peritoneal mast cells from rats.
-
Wash and resuspend the mast cells in Tyrode's buffer.
-
Pre-incubate the mast cells with various concentrations of this compound or the reference compound for 15 minutes at 37°C.
-
Induce histamine release by adding the antigen (e.g., compound 48/80) and incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the cell suspension to pellet the mast cells.
-
Collect the supernatant and measure the histamine content using a fluorometric method with o-phthalaldehyde.
-
Determine the total histamine content by lysing a separate aliquot of cells.
-
Calculate the percentage of histamine release and the inhibitory effect of this compound.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.
Materials:
-
Wistar rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
This compound and reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer this compound (at various doses) or the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the potential mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Antiallergic agent from natural sources. Structures and inhibitory effect of histamine release of naphthopyrone glycosides from seeds of Cassia obtusifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Protective effects of cassia seed ethanol extract against carbon tetrachloride-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the therapeutic potential of Cassiaside B2 against similar natural compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cassiaside B2, a naturally occurring naphthopyrone glycoside, against other natural compounds with similar therapeutic targets. The objective is to benchmark its potential in drug discovery by presenting key performance data from preclinical studies. The primary therapeutic activities of this compound that will be discussed are its inhibitory effects on human Monoamine Oxidase A (hMAO-A) and Protein Tyrosine Phosphatase 1B (PTP1B), as well as its role in inhibiting histamine release.
Executive Summary
This compound, isolated from the seeds of Cassia obtusifolia, has demonstrated inhibitory activity against several key therapeutic targets, suggesting its potential in addressing a range of pathologies.[1] This guide consolidates available quantitative data to facilitate a direct comparison with other natural compounds, offering a valuable resource for researchers in the fields of natural product chemistry and drug development.
Comparative Analysis of Inhibitory Activities
The therapeutic potential of this compound is benchmarked against other natural compounds based on their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
Human Monoamine Oxidase A (hMAO-A) Inhibition
Monoamine oxidase A is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of depression and neurological disorders.
| Compound | Natural Source | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (hMAO-B/hMAO-A) |
| This compound | Cassia obtusifolia | 40.65 ± 0.75[2][3] | 199.36 ± 1.53[2][3] | 4.90 |
| Questin | Cassia obtusifolia | 0.17 ± 0.01[2] | > 400 | > 2352 |
| Aloe-emodin | Cassia obtusifolia | 2.47 ± 0.14[2] | > 400 | > 162 |
| Alaternin | Cassia obtusifolia | 5.35 ± 0.09[2] | 185.21 ± 4.23 | 34.6 |
| 3',4',7-Trihydroxyflavone | - | 7.57 ± 0.14[4] | > 100 | > 13.2 |
| Calycosin | - | > 100 | 7.19 ± 0.32[4] | - |
| Resveratrol | Grapes, Berries | 0.313 ± 0.008[5] | 15.8 | 50.5 |
| Quercetin | Onions, Apples | 1.52[6] | 28.39 | 18.68 |
| Chrysin | Honey, Propolis | 0.25[6] | > 100 | > 400 |
Key Insights:
-
This compound demonstrates moderate inhibitory activity against hMAO-A.
-
Compared to other compounds from Cassia obtusifolia, such as Questin and Aloe-emodin, this compound is a less potent inhibitor.
-
Natural flavonoids like Resveratrol, Quercetin, and Chrysin show significantly higher potency for hMAO-A inhibition.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound | Natural Source | PTP1B IC50 (µM) |
| This compound | Cassia obtusifolia | Data not available |
| Amentoflavone | Selaginella tamariscina | 7.3 ± 0.5[7] |
| Mimulone | Paulownia tomentosa | 1.9[8] |
| Ursolic Acid | Various plants | ~26.5[9] |
| Cyanidin 3-arabinoside | Berries | 8.91[1] |
| Canophyllol | Calophyllum inophyllum | ~30-100[9] |
| Masticadienonic acid | Pistacia lentiscus | ~30-100[9] |
Key Insights:
-
The lack of a specific IC50 value for this compound's PTP1B inhibition is a critical data gap that hinders a direct comparison.
-
Numerous other natural compounds, particularly flavonoids and triterpenoids, have been identified as potent PTP1B inhibitors.
Histamine Release Inhibition
The inhibition of histamine release from mast cells is a key mechanism for managing allergic reactions. This compound has been reported to possess anti-allergic properties by inhibiting histamine release.[1] However, quantitative IC50 values for this activity are not currently available in the literature. For comparison, data for other natural compounds known to inhibit histamine release are provided.
| Compound/Extract | Natural Source | Histamine Release Inhibition |
| This compound | Cassia obtusifolia | Qualitative inhibition reported[1] |
| Cassiaside C2 | Cassia obtusifolia | Inhibits histamine release (quantitative data not available)[10] |
| Quercetin | Onions, Apples | 95-97% inhibition[11] |
| Multi-herb water extract | Chamomile, Saffron, etc. | 81-85% inhibition[11] |
| Rosmarinic acid | Ehretia philippinensis | IC50 = 18 µM[12] |
| Thymonin | Mentha Spicata | IC50 = 6.4 µM[12] |
| Palmitamide | Polyscias guilfoylei | IC50 = 38.65 ± 1.21 µg/ml[12] |
Key Insights:
-
The anti-allergic potential of this compound is noted, but the absence of quantitative data prevents a conclusive benchmark.
-
Flavonoids like Quercetin and other compounds such as Rosmarinic acid and Thymonin are potent inhibitors of histamine release.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols used to determine the inhibitory activities discussed in this guide.
hMAO-A/B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on human monoamine oxidase A and B.
Principle: The assay measures the enzymatic activity of hMAO-A or hMAO-B by monitoring the production of a detectable product from a substrate. The reduction in product formation in the presence of the test compound indicates inhibition.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Compound Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, a buffer (e.g., potassium phosphate buffer), and the test compound at different concentrations in a microplate.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Substrate Addition: The substrate is added to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation time, the reaction is stopped by adding a stop solution (e.g., NaOH).
-
Detection: The amount of product formed is quantified using a plate reader (e.g., by measuring fluorescence or absorbance).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on protein tyrosine phosphatase 1B.
Principle: This colorimetric assay measures the dephosphorylation of a substrate by PTP1B. The amount of phosphate released is proportional to the enzyme's activity.
Typical Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a substrate, such as p-nitrophenyl phosphate (pNPP), are prepared in a reaction buffer.
-
Compound Dilution: The test compound is serially diluted as described for the hMAO assay.
-
Reaction Mixture: The PTP1B enzyme is pre-incubated with the test compound at various concentrations in a microplate.
-
Substrate Addition: The reaction is initiated by adding the pNPP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a strong base (e.g., NaOH).
-
Detection: The absorbance of the product, p-nitrophenol, is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of PTP1B inhibition.
Histamine Release Inhibition Assay from Mast Cells
Objective: To evaluate the ability of a compound to inhibit the release of histamine from mast cells.
Principle: Mast cells are stimulated to degranulate and release histamine. The amount of histamine released into the supernatant is measured, and the inhibitory effect of the test compound is determined.
Typical Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats or a suitable mast cell line (e.g., RBL-2H3) is cultured.
-
Cell Sensitization (for IgE-mediated degranulation): Cells are sensitized with anti-DNP IgE.
-
Compound Incubation: The mast cells are pre-incubated with various concentrations of the test compound.
-
Stimulation of Degranulation: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (DNP-HSA for sensitized cells).
-
Reaction Termination: The reaction is stopped by centrifugation at a low temperature.
-
Histamine Quantification: The amount of histamine in the supernatant is measured using a fluorometric assay involving o-phthalaldehyde (OPA) or an ELISA kit.
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence and absence of the test compound. The IC50 value is then determined.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the hMAO-A/B inhibitory activity.
Caption: Simplified insulin signaling pathway showing PTP1B inhibition.
Conclusion and Future Directions
This compound presents as a natural compound with multifaceted therapeutic potential, notably as an inhibitor of hMAO-A. Its efficacy against PTP1B and in histamine release modulation is qualitatively supported, but a quantitative assessment is imperative for a comprehensive evaluation. Future research should prioritize the determination of IC50 values for this compound's PTP1B and histamine release inhibitory activities. Furthermore, in vivo studies are essential to validate these preclinical findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound. Such data will be instrumental in positioning this compound within the landscape of natural product-based drug discovery.
References
- 1. This compound|CAS 218155-40-9|DC Chemicals [dcchemicals.com]
- 2. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiallergic agent from natural sources. Structures and inhibitory effect of histamine release of naphthopyrone glycosides from seeds of Cassia obtusifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cassiaside B2 and its Aglycone, Rubrofusarin: Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the biological activities of Cassiaside B2, a naphthopyrone glycoside, and its aglycone, rubrofusarin. The following sections present a comprehensive overview of their effects, supported by quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of the underlying molecular pathways.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the quantitative data on the inhibitory and biological activities of this compound and rubrofusarin, highlighting the superior potency of the aglycone, rubrofusarin, in several key therapeutic areas.
Table 1: Comparative Inhibitory Activity against PTP1B and hMAO-A
| Compound | PTP1B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Reference |
| Rubrofusarin | 16.95 ± 0.49 | 5.90 ± 0.99 | [1][2][3] |
| This compound | >100 | 40.57 ± 0.75 | [1][2][3] |
| Ursolic Acid (Control) | 2.29 ± 0.04 | N/A | [1][2][3] |
| Deprenyl HCl (Control) | N/A | 10.23 ± 0.82 | [1][2] |
IC₅₀: The half maximal inhibitory concentration. N/A: Not Applicable.
Table 2: Comparative Antioxidant and Anticancer Activities
| Compound | Antioxidant Activity (DPPH Assay) | Anticancer Activity (MTT Assay) |
| Rubrofusarin | Rubrofusarin glucosides show significant DPPH radical scavenging activity. One glucoside (rubrofusarin-6-O-alpha-L-rhamnosyl-(1-6) -O-beta-D-glucopyranside) had a half elimination ratio of 13.6 µmol/L, which is stronger than Vitamin C (18.2 µmol/L)[1]. | Moderate cytotoxicity against lymphoma cell lines L5178Y (IC₅₀ = 7.7 µM), Ramos (IC₅₀ = 6.2 µM), and Jurkat (IC₅₀ = 6.3 µM)[4]. Sensitizes resistant MCF-7 breast cancer cells to paclitaxel[5]. |
| This compound | Cassiaside, a similar naphthopyrone glycoside, demonstrates radical scavenging effects[6]. | A computational study suggests this compound as a potential agonist for the 5-HT2C receptor, which is a target for anti-obesity drugs[6][7]. In vitro anticancer effects have been observed with Cassia tora L. extract, which contains this compound[8][9]. |
DPPH: 2,2-diphenyl-1-picrylhydrazyl. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on the PTP1B enzyme.
Principle: This is a colorimetric assay that measures the enzymatic activity of PTP1B through the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP), which results in the formation of a yellow-colored product, p-nitrophenol. The absorbance of this product is measured spectrophotometrically, and the inhibition of the enzyme is calculated by comparing the absorbance in the presence and absence of the inhibitor.
Protocol:
-
Preparation of Reagents:
-
PTP1B enzyme solution.
-
pNPP substrate solution.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
Test compounds (this compound, rubrofusarin) and a positive control (e.g., ursolic acid) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and various concentrations of the test compounds or the positive control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Human Monoamine Oxidase-A (hMAO-A) Inhibition Assay
Objective: To assess the in vitro inhibitory potential of test compounds against the hMAO-A enzyme.
Principle: This assay measures the activity of hMAO-A by monitoring the oxidative deamination of a substrate, such as kynuramine. The product of this reaction can be measured spectrophotometrically or fluorometrically. The inhibitory effect of the test compounds is determined by the reduction in product formation.
Protocol:
-
Preparation of Reagents:
-
hMAO-A enzyme preparation (e.g., from human placenta or recombinant sources).
-
Kynuramine substrate solution.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Test compounds (this compound, rubrofusarin) and a positive control (e.g., deprenyl HCl) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, hMAO-A enzyme, and different concentrations of the test compounds or the positive control.
-
Pre-incubate the mixture at 37°C for a designated time.
-
Start the reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 2 N NaOH).
-
Measure the formation of the product (4-hydroxyquinoline) by reading the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis:
-
Calculate the percentage of hMAO-A inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To evaluate the free radical scavenging capacity of the test compounds.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The discoloration is proportional to the scavenging activity of the antioxidant and is measured by a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of Reagents:
-
DPPH solution in methanol (e.g., 0.1 mM).
-
Test compounds (this compound, rubrofusarin) and a standard antioxidant (e.g., ascorbic acid or Vitamin C) dissolved in methanol at various concentrations.
-
-
Assay Procedure:
-
To a solution of the test compound or standard in a test tube or 96-well plate, add the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
MTT Cell Proliferation Assay (Anticancer Activity)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., L5178Y, Ramos, Jurkat) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, rubrofusarin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and cells treated with a known anticancer drug as a positive control.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Rubrofusarin's inhibition of PTP1B enhances insulin signaling.
References
- 1. [Rubrofusarin glucosides of Berchemia polyphylla var. leioclada and their scavenging activities for DPPH radical] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Cassiae Semen for Weight Management: A Computational Molecular Docking Study of Serotonin Receptor 5-HT2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cassiaside B2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cassiaside B2, a compound recognized for its potential as a protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) inhibitor. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal program. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | GHS Code | Description | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Operational and Disposal Plan for this compound
This step-by-step protocol outlines the necessary procedures for the safe disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Immediately upon deciding to discard this compound, it must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams. It should be segregated based on its chemical properties. Keep it separate from acids, bases, and other reactive chemicals[2].
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure, screw-on cap. Plastic bottles are often preferred over glass to minimize the risk of breakage[3][4]. The container must be in good condition, with no cracks or leaks[5].
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include:
Step 3: Safe Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory[4].
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container[4].
-
Storage Limits: Be aware of and comply with institutional and regulatory limits on the quantity of hazardous waste that can be stored in the laboratory and the maximum storage time (e.g., 90 days)[4].
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound (e.g., DMSO, Pyridine, Methanol, Ethanol)[5][6][7].
-
Collect Rinsate: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected and disposed of accordingly[5][8].
-
Deface Labels: After triple-rinsing and air-drying, completely remove or deface the original product label on the empty container before placing it in the regular laboratory trash or recycling[6].
Step 5: Scheduling Waste Collection
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department[3]. Do not attempt to transport the waste off-site yourself.
-
Provide Documentation: Have all necessary forms and documentation completed as required by your EHS department[3].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. This compound|218155-40-9|MSDS [dcchemicals.com]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. This compound | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Cassiaside B2
Essential Safety and Handling Guide for Cassiaside B2
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedural information is designed to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₂O₂₅ | --INVALID-LINK--[1] |
| Molecular Weight | 920.82 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| CAS Number | 218155-40-9 | --INVALID-LINK--[3] |
| Appearance | Powder | --INVALID-LINK-- |
| Storage Temperature | Powder: -20°C | --INVALID-LINK--[3] |
| In Solvent: -80°C | --INVALID-LINK--[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1)[3]. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a potential for splashes. | |
| Acute Aquatic Toxicity (Category 1) | Hand Protection: Chemical-resistant gloves (e.g., Nitrile). | |
| Chronic Aquatic Toxicity (Category 1) | Body Protection: Laboratory coat. | |
| Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational and Disposal Plans
The following sections provide step-by-step guidance for the handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure a Safety Data Sheet (SDS) for this compound is accessible.
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust and aerosol formation[3].
- Assemble all necessary PPE as specified in the table above.
- Locate the nearest eye-wash station and safety shower before beginning work.
2. Weighing and Aliquoting:
- When weighing the powder, use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.
- Prepare solutions in a fume hood. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol[4].
3. During Operation:
- Keep the container tightly sealed when not in use[3].
- Avoid contact with skin, eyes, and inhalation of the powder[3].
- Do not eat, drink, or smoke in the handling area[3].
- Wash hands thoroughly after handling the substance[3].
4. In Case of Exposure:
- Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[3].
- Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[3].
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[3].
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
- Collect all liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
- Dispose of all this compound waste through an approved waste disposal plant[3].
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Avoid release to the environment[3]. Due to its high aquatic toxicity, do not pour any solutions containing this compound down the drain.
Visualized Workflows and Signaling Pathways
To further clarify procedures and mechanisms of action, the following diagrams have been generated.
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: PTP1B Inhibition
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway[5][6]. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
References
- 1. This compound | C39H52O25 | CID 10557731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|218155-40-9|MSDS [dcchemicals.com]
- 4. This compound | CAS:218155-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. PTPN1 - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
